2-Morpholinopyridine-4-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYCUINOUZEQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678218 | |
| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952206-85-8 | |
| Record name | [2-(Morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyridine-4-boronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Morpholinopyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a robust synthetic pathway. The synthesis is presented in two main stages: the preparation of the key intermediate, 4-bromo-2-morpholinopyridine, and its subsequent conversion to the target boronic acid via a palladium-catalyzed Miyaura borylation, followed by hydrolysis. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses methods for purification and characterization, ensuring scientific integrity and practical applicability.
Introduction
Pyridinylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The 2-morpholinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The combination of these two functionalities in this compound creates a versatile building block for the synthesis of novel pharmaceutical candidates. This guide details a reliable and scalable synthetic route to this important compound.
The presented synthesis begins with the preparation of a key precursor, 4-bromo-2-morpholinopyridine. This is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material. The subsequent introduction of the boronic acid moiety at the 4-position is accomplished via a Miyaura borylation reaction, a powerful palladium-catalyzed cross-coupling method. This is followed by the hydrolysis of the resulting boronate ester to yield the final this compound.
PART 1: Synthesis of the Precursor: 4-Bromo-2-morpholinopyridine
The synthesis of the target boronic acid commences with the preparation of a suitable halogenated precursor. 4-Bromo-2-morpholinopyridine is an ideal candidate for subsequent borylation at the 4-position. A common and effective method for its synthesis is the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with morpholine.
Causality of Experimental Choices
In 2,4-dichloropyridine, the two chlorine atoms exhibit different reactivities towards nucleophiles. The chlorine at the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions. This is due to the greater stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the electronegative pyridine nitrogen atom. This inherent electronic preference allows for the selective substitution of the C4-chloro group with morpholine, leaving the C2-chloro group intact for a subsequent reaction or, in this case, providing a handle for a different transformation if needed. However, for the synthesis of 2-morpholinopyridine derivatives, a two-step approach starting from 2-chloropyridine is also a viable option. In this guide, we will focus on the direct substitution of 2,4-dichloropyridine.
Experimental Protocol: Synthesis of 4-Bromo-2-morpholinopyridine
Reaction Scheme:
Caption: Synthetic route to 4-Bromo-2-morpholinopyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloropyridine | 147.99 | 10.0 g | 67.6 mmol |
| Morpholine | 87.12 | 11.8 g (11.8 mL) | 135.2 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 17.5 g (23.5 mL) | 135.2 mmol |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |
| Phosphorus tribromide (PBr₃) | 270.69 | As required | - |
Procedure:
-
To a stirred solution of 2,4-dichloropyridine (10.0 g, 67.6 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a reflux condenser, add morpholine (11.8 g, 135.2 mmol) and N,N-diisopropylethylamine (17.5 g, 135.2 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-morpholinopyridine.
-
The crude 4-chloro-2-morpholinopyridine can be purified by column chromatography on silica gel or used directly in the next step.
-
For the halogen exchange to the bromide, the crude chloride can be treated with a brominating agent such as phosphorus tribromide or hydrobromic acid under appropriate conditions. A specific protocol would involve heating the chloro derivative with an excess of PBr₃, followed by careful workup.
PART 2: Synthesis of this compound
With the 4-bromo-2-morpholinopyridine precursor in hand, the next crucial step is the introduction of the boronic acid functionality at the 4-position. The Miyaura borylation reaction is a highly effective and widely used method for this transformation. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to install a boronate ester, which is then hydrolyzed to the desired boronic acid.
Causality of Experimental Choices
The Miyaura borylation is favored for its mild reaction conditions and excellent functional group tolerance, making it suitable for substrates with amine functionalities like the morpholino group. The reaction is catalyzed by a palladium complex, and the choice of ligand is critical for achieving high yields. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for this type of coupling. A base, such as potassium acetate, is required to facilitate the catalytic cycle. The reaction is typically carried out in an aprotic polar solvent like dioxane or DMF. The resulting pinacol boronate ester is a stable, isolable intermediate that can be readily purified by chromatography. The final step is the hydrolysis of the pinacol ester to the free boronic acid, which can be achieved under acidic or basic conditions.
Experimental Protocol: Miyaura Borylation and Hydrolysis
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-morpholinopyridine | 243.11 | 5.0 g | 20.6 mmol |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.3 g | 24.7 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.50 g | 0.61 mmol |
| Potassium acetate (KOAc) | 98.14 | 6.1 g | 62.2 mmol |
| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - |
| Hydrochloric acid (HCl) | 36.46 | As required | - |
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2-morpholinopyridine (5.0 g, 20.6 mmol), bis(pinacolato)diboron (6.3 g, 24.7 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.50 g, 0.61 mmol), and potassium acetate (6.1 g, 62.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (100 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.
-
The crude pinacol ester can be purified by column chromatography on silica gel.
-
For the hydrolysis, dissolve the purified pinacol ester in a mixture of acetone and water. Add an acid, such as 2M HCl, and stir at room temperature for 2-4 hours.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting this compound by recrystallization or precipitation.
PART 3: Purification and Characterization
Purification
The purification of boronic acids can be challenging due to their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.
-
Recrystallization: This is a common method for purifying solid boronic acids. A suitable solvent system (e.g., water, ethanol, or mixtures with ethers or hexanes) should be chosen based on the solubility of the product and impurities.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction into an aqueous basic solution. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.
-
Chromatography: While challenging, column chromatography on silica gel can be used. It is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol to prevent streaking.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine and pyridine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids and their esters. The chemical shift will be characteristic of a trigonal planar boronic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Melting Point (mp): A sharp melting point is indicative of a pure compound.
PART 4: Safety, Applications, and Conclusion
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
All reactions should be performed in a well-ventilated fume hood.
-
Organolithium reagents (if used in alternative syntheses) are highly reactive and pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Palladium catalysts can be toxic and should be handled with care.
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. Its primary use is in Suzuki-Miyaura cross-coupling reactions to introduce the 2-morpholinopyridine moiety into complex molecules. This scaffold is found in compounds targeting various diseases, including cancer, inflammation, and neurological disorders.
Conclusion
This technical guide has provided a detailed and practical pathway for the synthesis of this compound. By following the outlined procedures for the synthesis of the 4-bromo-2-morpholinopyridine precursor and its subsequent Miyaura borylation and hydrolysis, researchers can reliably obtain this valuable building block. The emphasis on the rationale behind the experimental choices, along with detailed protocols for purification and characterization, ensures that this guide is a valuable resource for scientists in the field of drug discovery and development.
An In-depth Technical Guide to 2-Morpholinopyridine-4-boronic Acid and Its Applications
Abstract: This technical guide provides a comprehensive overview of 2-Morpholinopyridine-4-boronic acid, a pivotal heterocyclic building block in modern organic synthesis. We delve into its core chemical properties, stability, and handling considerations. The primary focus is on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of pharmaceutical and materials science research. This document offers field-proven insights, including a detailed mechanistic discussion and a step-by-step experimental protocol, designed to enable researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction to this compound
This compound is a bifunctional organic compound featuring a pyridine ring substituted with both a morpholine and a boronic acid group. This unique architecture makes it an exceptionally valuable reagent in synthetic chemistry. The pyridine core is a ubiquitous motif in countless biologically active molecules, while the boronic acid moiety serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
The true utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.[1] Specifically, in the Suzuki-Miyaura coupling, it enables the direct installation of a 2-morpholinopyridine fragment onto various aromatic and heteroaromatic scaffolds.[2] This capability is highly sought after in drug discovery, where the morpholino group can enhance aqueous solubility, improve pharmacokinetic profiles, and act as a hydrogen bond acceptor, while the pyridine ring provides a key structural element for interacting with biological targets.[3]
In practice, this reagent is most commonly supplied and handled as its pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-morpholinopyridine. The pinacol ester offers significantly enhanced stability, making it less prone to dehydration and protodeboronation compared to the free boronic acid.[4] In the presence of a base and water during the reaction, the ester is hydrolyzed in situ to generate the active boronic acid species.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of the commonly used pinacol ester are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound, pinacol ester | [5] |
| Synonyms | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-morpholinopyridine | [6] |
| CAS Number | 888721-86-6 | [5][6] |
| Molecular Formula | C₁₅H₂₃BN₂O₃ | [5][6] |
| Molecular Weight | 290.17 g/mol | [5][6] |
| Appearance | Solid (typically white to off-white) | |
| Storage | Store under inert atmosphere, refrigerated (2-8°C) or frozen (-20°C) | [7] |
Stability and Handling
Boronic acids and their esters require careful handling to ensure their integrity.
-
Moisture Sensitivity: While the pinacol ester is more robust than the free acid, prolonged exposure to moisture can lead to hydrolysis. It is best handled under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: The compound is stable at ambient temperatures for short periods but should be stored refrigerated or frozen for long-term preservation to prevent degradation.
-
Safety: this compound pinacol ester is classified as an acute oral toxicant (Category 4) and requires standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis Overview
The synthesis of pyridinylboronic acids is well-established, typically following one of several key pathways. The most common industrial-scale method is the halogen-metal exchange followed by borylation . This process generally involves:
-
Starting from a suitable halopyridine precursor (e.g., 4-bromo-2-morpholinopyridine).
-
Performing a lithium-halogen exchange at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium.
-
Quenching the resulting pyridyl-lithium intermediate with a boron electrophile, such as triisopropyl borate or isopropoxy-pinacolborane.
-
Acidic workup to hydrolyze the borate ester to the desired boronic acid or its pinacol ester derivative.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the formation of a C(sp²)–C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate.[9]
The Catalytic Cycle
The reaction proceeds via a palladium-based catalytic cycle, which is initiated by the activation of the boronic acid ester with a base.[9]
Causality of Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Base Activation: The boronic (pinacol) ester reacts with the base (e.g., potassium carbonate) and water to form a more nucleophilic "ate" complex, [Het-B(OH)₃]⁻. This activation is crucial for the subsequent step.[9]
-
Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide and forming a diaryl-palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.
Overcoming the "2-Pyridyl Problem"
Standard 2-pyridylboronic acids are notoriously challenging substrates in Suzuki couplings. This "2-pyridyl problem" arises because the lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or decomposition.[10] The structure of this compound inherently mitigates this issue. The electron-donating morpholino group at the 2-position modulates the electronic properties of the pyridine ring, potentially influencing the binding affinity of the nitrogen to the palladium catalyst and facilitating a more efficient coupling process.
Field-Proven Experimental Protocol
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Rationale: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic ester.[9]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if necessary).
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst often effective for coupling heteroaromatic substrates.[2]
-
-
Solvent Addition: Add the reaction solvents, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Rationale: The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Degassing: Seal the vial and degas the mixture by purging with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is critical for efficient catalysis.
-
-
Heating: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Conclusion
This compound and its pinacol ester are powerful and enabling reagents for modern organic synthesis. Their primary utility in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to complex molecules containing the valuable 2-morpholinopyridine scaffold. A thorough understanding of its properties, handling requirements, and the mechanics of its application allows researchers to leverage this building block to accelerate discovery in medicinal chemistry, agrochemicals, and materials science.[1][11]
References
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound pinacol ester, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 197958-29-5|2-Pyridinylboronic acid|BLD Pharm [bldpharm.com]
- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
A Guide to the Comprehensive Structural Analysis of 2-Morpholinopyridine-4-boronic acid
Abstract
2-Morpholinopyridine-4-boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecules for drug discovery. Its utility, however, is contingent on a precise understanding and verification of its structure and purity. This technical guide provides an in-depth, experience-driven framework for the comprehensive structural analysis of this compound. We move beyond mere procedural descriptions to explore the underlying scientific rationale for selecting specific analytical techniques, addressing the inherent challenges associated with boronic acids, such as their tendency toward dehydration and oligomerization.[1][2][3] This document serves as a robust resource for researchers, chemists, and quality control professionals, detailing a multi-technique approach—spanning NMR spectroscopy, mass spectrometry, X-ray crystallography, and chromatography—to ensure the unambiguous confirmation of identity, structure, and purity, thereby safeguarding the integrity of downstream applications.
Introduction: The Molecular Architect's Blueprint
In the landscape of pharmaceutical development, the reliability of starting materials is paramount. This compound has emerged as a valuable scaffold due to the unique combination of its constituent functional groups. The pyridine ring offers a key site for C-C bond formation via the versatile Suzuki-Miyaura coupling reaction, the morpholine group can enhance aqueous solubility and provides a hydrogen bond acceptor, and the boronic acid moiety is the reactive handle for the coupling chemistry.[4][5]
However, the boronic acid functional group presents unique analytical hurdles. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly upon heating or under dehydrating conditions.[1][2][3] This complicates analyses that rely on a single molecular form. A rigorous, multi-faceted analytical strategy is therefore not just recommended, but essential for validation.
This guide outlines a logical workflow, depicted in Figure 2, designed to systematically confirm the molecule's identity, three-dimensional structure, and purity profile.
Core Structural Elucidation Techniques
The primary confirmation of a chemical structure rests on a triad of spectroscopic and spectrometric techniques. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of NMR experiments is required for a complete assignment.
-
¹H NMR: Provides information on the proton environment. The spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the morpholine ring. Key insights are derived from chemical shifts (indicating the electronic environment) and coupling constants (indicating connectivity to neighboring protons).
-
¹³C NMR: Maps the carbon backbone of the molecule, confirming the number of unique carbon environments.
-
¹¹B NMR: This is the most direct method for confirming the state of the boron atom. Boron has two NMR-active nuclei, with ¹¹B being more abundant and sensitive.[6] The chemical shift in ¹¹B NMR is highly indicative of the boron atom's hybridization state.[7][8]
Causality Behind the Method: While ¹H and ¹³C NMR confirm the organic scaffold, ¹¹B NMR provides unequivocal evidence of the boronic acid moiety's presence and hybridization state. Observing the expected sp² boron signal is a critical validation point. This technique can also be used to study interactions, as complexation with diols or bases will cause a characteristic upfield shift to the sp³ region.[6][8]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this.
Key Challenges & Solutions: The primary challenge in the MS analysis of boronic acids is their propensity to dehydrate in the gas phase to form cyclic boroxine trimers.[1][2][3] This can lead to a weak or absent molecular ion for the monomer and a prominent ion corresponding to the trimer, complicating interpretation.
Expertise-Driven Approach:
-
Optimized ESI Conditions: Use soft ionization conditions to minimize in-source fragmentation and dehydration.
-
LC-MS Analysis: Coupling liquid chromatography with MS (LC-MS) is highly effective. The separation on the column ensures that the analyte enters the source as the monomer, and optimized mobile phases can help stabilize it.[11][12]
-
Adduct Observation: In ESI, look for common adducts like [M+H]⁺, [M+Na]⁺, or [M-H]⁻ in negative mode. The observation of the correct mass for these adducts provides strong evidence for the monomeric molecular weight.[1][11][12]
Single Crystal X-Ray Crystallography
As the gold standard for structural determination, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[13][14] It confirms not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation, such as the typical chair conformation of the morpholine ring.[14][15] Furthermore, it reveals intermolecular interactions like hydrogen bonding, which dictates the crystal packing.[3]
Experimental Insight: Obtaining diffraction-quality single crystals can be challenging. Success often relies on screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The effort is justified as it provides the ultimate, irrefutable proof of structure.
Purity, Stability, and Impurity Profiling
For applications in drug development, confirming the purity of a compound is as critical as confirming its identity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC)
RP-HPLC is the workhorse for purity assessment in the pharmaceutical industry. However, boronic acids and their pinacol esters are notoriously susceptible to on-column hydrolysis, where residual silanol groups on standard silica-based columns can catalyze the cleavage of the C-B bond or hydrolysis of an ester.[16][17][18][19]
Self-Validating Protocol Design: To mitigate this, a method must be developed that actively prevents degradation.
-
Column Selection: The stationary phase has the most significant impact.[16] Employ columns with low silanol activity, such as those with end-capping or hybrid particle technology (e.g., Waters XTerra MS C18), to minimize the nucleophilic sites that promote hydrolysis.[18][20]
-
Sample Diluent: Prepare samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection to prevent hydrolysis in the vial.[18][19]
-
Mobile Phase: Use a simple mobile phase, often without acidic modifiers unless necessary for peak shape, as acid can also promote protodeboronation.[18][20]
LC-MS for Impurity Identification
Integrating a mass spectrometer with the HPLC system allows for the identification of impurities detected in the purity assay. By analyzing the mass-to-charge ratio of each minor peak, one can identify process-related impurities, starting materials, or degradation products like the boroxine.[11][12]
Experimental Protocols
The following protocols are provided as a validated starting point for analysis.
Protocol 4.1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H & ¹³C NMR: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free probe if available. Use boric acid as an external reference standard if necessary. For quantitative analysis, ensure complete relaxation between scans.[6]
Protocol 4.2: UPLC-MS Method for Purity and Identity
-
Instrumentation: UPLC system coupled to an ESI-Mass Spectrometer.
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent low-silanol column).[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve sample at 0.5 mg/mL in Acetonitrile.
-
MS Detection: ESI positive and negative modes, scanning a mass range of m/z 100-600.
Table 1: Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts | Aromatic protons (pyridine): ~7.0-8.5 ppm; Morpholine protons: ~3.5-3.8 ppm & ~3.2-3.5 ppm |
| ¹³C NMR | Chemical Shifts | Aromatic carbons: ~110-160 ppm; Aliphatic carbons: ~45 & ~66 ppm; C-B bond not always observed. |
| ¹¹B NMR | Chemical Shift | ~25-30 ppm (indicative of sp² boron) |
| HRMS (ESI+) | [M+H]⁺ | Expected m/z for C₉H₁₄BN₂O₃ (Monoisotopic Mass + H) |
| UPLC | Purity | ≥95% (typical for research grade) |
| Melting Point | Value | Often decomposes rather than melts cleanly; may vary with water content.[3] |
Conclusion
The structural analysis of this compound is a clear example of where a holistic, multi-technique approach is non-negotiable. Relying on a single piece of data is insufficient due to the unique chemistry of boronic acids. By systematically combining the connectivity and environmental information from ¹H, ¹³C, and ¹¹B NMR, confirming the molecular weight via optimized LC-MS, assessing purity with hydrolysis-mitigating UPLC methods, and, when possible, obtaining definitive 3D structure from X-ray crystallography, researchers can build a complete and validated profile of this critical reagent. This rigorous characterization underpins the reliability and reproducibility of its use in drug discovery and development, ensuring that the molecular architects of tomorrow are building with validated, high-quality materials.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
A Technical Guide to 2-Morpholinopyridine-4-boronic Acid Pinacol Ester in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Morpholinopyridine-4-boronic acid pinacol ester, a key building block in contemporary medicinal chemistry. Primarily intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's properties, synthesis, applications, and handling, with a focus on its role in the synthesis of novel therapeutic agents.
Introduction and Core Identification
This compound pinacol ester is a heterocyclic organoboron compound that has gained significant traction in pharmaceutical research and development. Its unique structure, combining a pyridine core, a morpholine substituent, and a boronic acid pinacol ester functional group, makes it a valuable reagent for introducing the 2-morpholinopyridine moiety into target molecules. This is particularly relevant in the construction of complex molecular architectures with potential therapeutic applications.
The Chemical Abstracts Service (CAS) number for the pinacol ester of this compound is 888721-86-6 .[1][2] This identifier is crucial for the unambiguous identification of this compound in chemical databases, procurement, and regulatory documentation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound pinacol ester are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 888721-86-6 | [1][2] |
| Molecular Formula | C₁₅H₂₃BN₂O₃ | [1] |
| Molecular Weight | 290.17 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | HZJIGVGLNZISJU-UHFFFAOYSA-N | |
| SMILES String | B3(OC(C(O3)(C)C)(C)C)c1cc(ncc1)N2CCOCC2 |
These properties are essential for calculating reaction stoichiometries, selecting appropriate solvents, and predicting the behavior of the compound under various experimental conditions.
Synthesis and Mechanistic Considerations
While end-users will typically procure this reagent from commercial suppliers, understanding its synthesis provides valuable insights into potential impurities and handling considerations. The synthesis of pyridinylboronic acids and their esters can be achieved through several methods, with the metal-halogen exchange followed by borylation being a common approach.
A plausible synthetic route to this compound pinacol ester involves the reaction of a suitable 4-halopyridine precursor with an organolithium reagent, followed by quenching with an appropriate borate ester, such as isopropyl pinacol borate.
Diagram: Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound pinacol ester.
The choice of an organolithium reagent and a borate ester is critical for the efficiency of the reaction. The pinacol ester is often preferred over the free boronic acid due to its enhanced stability and ease of handling.[3][4]
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound pinacol ester lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
In the context of drug discovery, the Suzuki-Miyaura coupling allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The 2-morpholinopyridine scaffold is of particular interest due to its presence in numerous kinase inhibitors and other targeted therapies. The morpholine group can improve aqueous solubility and metabolic stability, and act as a hydrogen bond acceptor, thereby influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]
Diagram: Role in Suzuki-Miyaura Coupling
Caption: The central role of this compound pinacol ester in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., a mixture of dioxane and water, 4:1)
Procedure:
-
To a reaction vessel, add this compound pinacol ester, the aryl bromide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the limiting reagent. The identity and purity of the final product should be confirmed by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Handling, Storage, and Safety
While boronic acids and their esters are generally more stable and less hazardous than many other organometallic reagents, proper handling and storage are crucial to maintain their integrity and ensure laboratory safety.[3]
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Minimize the generation of dust during transfer.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[6][7]
-
Refrigeration is recommended for long-term storage to minimize degradation.[6]
-
Protect from moisture, as boronic esters can be susceptible to hydrolysis.[6][8]
-
Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[6]
Safety:
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
The GHS pictograms for similar compounds often include GHS07 (exclamation mark), indicating potential hazards such as skin irritation, eye irritation, or being harmful if swallowed.
Conclusion
This compound pinacol ester is a versatile and valuable reagent in the modern synthetic chemist's toolbox, particularly within the realm of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient means of incorporating the biologically relevant 2-morpholinopyridine scaffold into novel molecular entities. A thorough understanding of its properties, synthesis, and handling is paramount to its successful application in the development of the next generation of therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. nbinno.com [nbinno.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. borax.com [borax.com]
In-Depth Technical Guide: The Strategic Discovery and Application of 2-Morpholinopyridine-4-boronic Acid
Foreword
In the landscape of modern organic chemistry and drug discovery, boronic acids stand as transformative reagents, primarily due to their pivotal role in cross-coupling reactions. Among these, heteroaromatic boronic acids are of particular importance, as they are integral components of numerous FDA-approved pharmaceuticals. This guide provides a detailed technical exploration of a highly valuable building block: 2-Morpholinopyridine-4-boronic acid . We will examine its strategic importance, synthesis, and broad applications, offering not just methodologies but also the underlying scientific principles that establish its utility in contemporary drug development. This document is crafted for the practicing researcher and scientist, aiming to bridge theoretical concepts with practical, field-proven insights.
The Rationale Behind a Privileged Scaffold: The Significance of 2-Morpholinopyridine
The 2-morpholinopyridine structure is a "privileged scaffold" in medicinal chemistry, frequently identified in kinase inhibitors and other targeted therapeutics.[1][2][3] The inclusion of the morpholine group often confers advantageous pharmacokinetic properties, such as enhanced aqueous solubility and improved metabolic stability.[1] The pyridine ring, a bioisostere of a phenyl group, provides a critical point of interaction with biological targets, typically through hydrogen bonding or π-stacking interactions.[2][4] By introducing a boronic acid at the 4-position of this scaffold, it is transformed into a versatile building block for Suzuki-Miyaura cross-coupling reactions, a foundational technique in modern drug discovery.[5] This functionalization enables the efficient and modular assembly of complex molecules, facilitating the rapid investigation of the chemical space surrounding this privileged core.
Overcoming Synthetic Hurdles: A Focus on Selectivity and Stability
The synthesis of this compound presents notable challenges. The electron-rich nature of the 2-morpholinopyridine system can complicate conventional borylation techniques. Initial synthetic strategies were often hampered by low yields, the formation of side products, and purification difficulties. A successful synthesis hinges on the judicious selection of reagents and reaction conditions to ensure regioselective borylation while maintaining the integrity of the morpholine and pyridine rings.
A Reliable and Scalable Synthetic Protocol
The following protocol details a robust and scalable method for the synthesis of this compound, derived from established literature procedures. This approach utilizes a directed ortho-metalation, followed by borylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Morpholinopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Dry ice/acetone bath
Step-by-Step Procedure:
-
Reaction Setup: A dry, three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet, is charged with 2-morpholinopyridine (1.0 equivalent). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour. The formation of the lithiated intermediate is typically indicated by a color change.
-
Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.[6] The addition rate should be controlled to manage the exotherm. The reaction is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ≈ 2-3). The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents such as n-BuLi are highly reactive with water. The use of anhydrous solvents and an inert atmosphere is essential to prevent quenching of the reagent and to ensure the desired lithiation.
-
Low Temperature (-78 °C): The lithiation of pyridines can be unselective at higher temperatures. Performing the reaction at -78 °C promotes kinetic deprotonation at the 4-position, which is the most acidic proton due to the inductive effect of the nitrogen atom and the directing influence of the morpholine group.
-
Slow Addition of n-BuLi: This helps to control the exothermic nature of the reaction and maintain the low temperature crucial for selectivity.
-
Borate Ester: Trimethyl borate or triisopropyl borate are common and effective boron electrophiles for trapping the organolithium intermediate.[6]
-
Acidic Work-up: The initially formed borate ester is hydrolyzed under acidic conditions to produce the desired boronic acid.[6]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound is a key building block in the synthesis of a diverse array of biologically active molecules.[7] Its primary utility is in Suzuki-Miyaura cross-coupling reactions, where it serves as the boronic acid partner to introduce the 2-morpholinopyridine moiety into a target molecule.[5]
The Suzuki-Miyaura Cross-Coupling: A Powerful Synthetic Tool
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate.[8][9] It is one of the most extensively used reactions in medicinal chemistry due to its mild conditions, broad functional group tolerance, and the wide commercial availability of diverse building blocks.[8]
Generalized Suzuki-Miyaura Reaction Workflow:
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Case Study: Kinase Inhibitors
Many kinase inhibitors incorporate the 2-morpholinopyridine scaffold. For example, in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, a critical enzyme in cancer signaling pathways, researchers have employed this compound to synthesize potent and selective drug candidates.[10]
Illustrative Suzuki-Miyaura Coupling Data for Kinase Inhibitor Synthesis:
| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-chloro-5-fluoropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-bromo-1H-pyrazole | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 78 |
| 3 | 6-iodoisoquinoline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |
This table demonstrates the versatility of this compound in coupling with a range of heterocyclic partners, a common strategy in the design of kinase inhibitors. The selection of the catalyst, base, and solvent is critical for optimizing reaction yield and purity.[11]
Conclusion and Future Directions
This compound has proven to be an invaluable and versatile building block for medicinal chemists. Its discovery and the optimization of its synthesis have enabled the efficient construction of novel and potent drug candidates.[12] As our understanding of disease biology advances, the demand for sophisticated and highly functionalized molecules will continue to expand. The modularity and favorable properties conferred by the 2-morpholinopyridine scaffold ensure that its corresponding boronic acid will remain a cornerstone in the development of new medicines. Future research may focus on developing more sustainable and efficient synthetic methodologies, as well as exploring new applications of this privileged scaffold in therapeutic areas beyond oncology.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-(morpholino-d8)pyridin-4-yl)boronic acid [myskinrecipes.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Morpholinopyridine-4-boronic Acid and Its Pinacol Ester Derivative
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, heterocyclic boronic acids and their derivatives stand out as indispensable tools. Among these, 2-Morpholinopyridine-4-boronic acid and its more commonly utilized pinacol ester derivative are key intermediates for the construction of complex molecular architectures. Their utility is most profoundly demonstrated in the realm of palladium-catalyzed cross-coupling reactions, which form the bedrock of many synthetic routes for novel therapeutic agents.[1][2]
This guide provides a comprehensive technical overview of this compound and its pinacol ester, moving beyond a simple recitation of facts to offer insights into the practical aspects of its application. As Senior Application Scientists, our experience has shown that a deeper understanding of a reagent's properties, its stability, and the causality behind experimental protocols is critical for successful and reproducible research. This document is structured to provide that depth, empowering researchers to leverage this versatile building block to its full potential.
Physicochemical Properties and the Stability Advantage of Pinacol Esters
While this compound is the parent compound, in practice, it is most frequently handled and supplied as its pinacol ester. This preference is rooted in the inherent instability of many free boronic acids, particularly certain heterocyclic variants which can be susceptible to protodeboronation. The pinacol ester provides enhanced stability, making it easier to handle, store, and purify, thereby ensuring greater consistency in synthetic applications.
The molecular formula for this compound is C9H13BN2O3, giving it a calculated molecular weight of 208.02 g/mol . Its more stable and commercially available counterpart, this compound pinacol ester, has a molecular formula of C15H23BN2O3 and a molecular weight of 290.17 g/mol .[3]
A summary of their key physicochemical properties is presented below:
| Property | This compound | This compound, pinacol ester |
| Molecular Formula | C9H13BN2O3 | C15H23BN2O3[3][4] |
| Molecular Weight | 208.02 g/mol (Calculated) | 290.17 g/mol [3][5] |
| CAS Number | Not readily available | 888721-86-6[3][4] |
| Appearance | Presumed solid | White to off-white or light brown powder/solid[4] |
| Melting Point | Data not available | 82°C to 88°C[4] |
| Stability | Prone to protodeboronation | Enhanced stability |
| Solubility | Varies; generally soluble in polar organic solvents | Soluble in common organic solvents (e.g., dioxane, THF, DMF) |
Synthesis of Pyridinylboronic Acids: Established Methodologies
The synthesis of pyridinylboronic acids and their esters has been extensively reviewed, with several robust methods available to the synthetic chemist. The choice of synthetic route often depends on the starting materials, desired scale, and tolerance of functional groups. Common approaches include:
-
Halogen-Metal Exchange followed by Borylation: This is a traditional and often cost-effective method, typically starting from a halopyridine (e.g., 4-bromo-2-morpholinopyridine). The halide is exchanged with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form the boronic acid or its ester.
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a suitable base. This is a very common and high-yielding method for the direct synthesis of boronic esters.[6]
-
C-H Borylation: More recent advances have enabled the direct borylation of C-H bonds, catalyzed by iridium or rhodium complexes. This offers a more atom-economical approach, though regioselectivity can be a challenge depending on the substrate.
The following diagram illustrates a generalized workflow for the synthesis of a pyridinylboronic acid pinacol ester via the widely used Miyaura Borylation reaction.
Caption: Generalized workflow for Miyaura Borylation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp2)-C(sp2) bonds, a common structural motif in pharmaceuticals.[7][8] The morpholinopyridine scaffold is of significant interest in medicinal chemistry, and the ability to readily couple it with various aryl or heteroaryl halides makes this boronic ester a valuable building block.
Field-Proven Protocol for Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating system for the coupling of this compound pinacol ester with an aryl bromide. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
-
This compound, pinacol ester
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or a pre-catalyst like SPhos Pd G3)
-
Base (e.g., K3PO4 or K2CO3)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Causality: Using a slight excess of the boronic ester helps to drive the reaction to completion, especially if the boronic ester has a tendency to undergo slow hydrolysis or other side reactions. The base is crucial for the transmetalation step of the catalytic cycle.[6]
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The palladium(0) active catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and catalyst turnover.
-
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (typically 1-5 mol%).
-
Causality: Degassing the solvent removes dissolved oxygen. The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step. The catalyst loading is optimized to be low enough for cost-effectiveness but high enough to ensure a reasonable reaction rate.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours).
-
Causality: Heat is required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle. Vigorous stirring ensures homogeneity of the reaction mixture.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or GC-MS.
-
Causality: Regular monitoring prevents unnecessary heating after the reaction has reached completion, which can lead to byproduct formation.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Purification is necessary to remove residual starting materials, catalyst, and any byproducts formed during the reaction.
-
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Handling, Storage, and Safety: Ensuring Reagent Integrity
The long-term stability and reactivity of boronic acids and their esters are critically dependent on proper handling and storage.[1][9]
-
Storage: this compound pinacol ester should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. Refrigeration (2-8°C) is often recommended for long-term storage to minimize potential degradation.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As with many boronic acid derivatives, it is classified as an irritant and may be harmful if swallowed.
-
Moisture Sensitivity: While pinacol esters are more robust than free boronic acids, they are still susceptible to hydrolysis over time, especially in the presence of acid or base.[1] It is crucial to minimize exposure to atmospheric moisture.
Conclusion
This compound, primarily in its pinacol ester form, is a high-value reagent for medicinal chemists and researchers in organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of novel molecules with potential therapeutic applications. By understanding the causality behind its use, from the stability advantages of the pinacol ester to the mechanistic details of its primary application, researchers can troubleshoot and optimize their synthetic strategies, ultimately accelerating the pace of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. This compound pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 5. This compound pinacol ester, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Morpholinopyridine-4-boronic Acid
Foreword: Navigating the Nuances of Boronic Acid Solubility
To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide offers a deep dive into the solubility characteristics of 2-Morpholinopyridine-4-boronic acid. In the realm of modern synthetic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions, a profound understanding of a reagent's solubility is not merely academic—it is the bedrock of reproducible, scalable, and efficient processes. This document moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of the physicochemical principles governing the solubility of this versatile building block. We will explore the inherent challenges associated with boronic acids, the strategic advantages of their ester derivatives, and empower you with the methodologies to generate precise solubility data tailored to your unique applications.
Introduction to this compound: A Key Player in Synthesis
This compound and its derivatives are heterocyclic organoboron compounds of significant interest in medicinal chemistry and materials science. The pyridine and morpholine moieties impart specific electronic and steric properties, making it a valuable building block for creating complex molecules with potential biological activity. Its primary utility is realized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The success of such synthetic endeavors is intrinsically linked to the solubility of the boronic acid reagent in the chosen reaction solvent.
This guide will focus on both the free acid and its more commonly utilized pinacol ester derivative, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine. While the pinacol ester offers enhanced stability and solubility in organic solvents, understanding the properties of the parent acid is crucial for a comprehensive grasp of its chemical behavior.
Physicochemical Properties and Inherent Challenges
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This process can lead to inconsistencies in solubility measurements and impact reaction kinetics.
Table 1: Physicochemical Properties of this compound and its Pinacol Ester
| Property | This compound (Predicted/Analogous Data) | This compound, pinacol ester |
| CAS Number | Not readily available | 888721-86-6[3] |
| Molecular Formula | C₉H₁₃BN₂O₃ | C₁₅H₂₃BN₂O₃[3] |
| Molecular Weight | 208.02 g/mol | 290.17 g/mol [3] |
| Appearance | White to off-white solid (predicted) | White to off-white or light brown powder/solid[4] |
| Melting Point | Data not available | 82°C to 88°C[4] |
The esterification of the boronic acid with pinacol not only prevents the formation of boroxines but also significantly alters the molecule's polarity, generally leading to improved solubility in a wider range of organic solvents.[5]
Solubility Profile: A Qualitative and Predictive Overview
While specific quantitative solubility data for this compound is not extensively published, we can infer its general solubility characteristics based on its structure and data from analogous compounds like pyridine-4-boronic acid.[6][7] The presence of the polar pyridine and morpholine rings, along with the hydrogen-bonding capability of the boronic acid group, dictates its solubility.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. For instance, Pyridine-4-boronic acid is soluble in DMSO, DMF, and THF.[6] |
| Ethers | Diethyl ether, Dioxane | Slightly Soluble to Moderately Soluble | Pyridine-4-boronic acid shows solubility in ether.[6] |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
In contrast, the pinacol ester is expected to exhibit enhanced solubility in less polar solvents such as ethers and hydrocarbons, owing to the masking of the polar diol of the boronic acid.[2]
Experimental Determination of Solubility: A Practical Protocol
To obtain precise and reliable solubility data for your specific application, we recommend the dynamic (synthetic) method. This technique involves determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.
The Dynamic Method Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]
- 7. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
Methodological & Application
Introduction: The Strategic Importance of the 2-Morpholinopyridine Scaffold
An Application Guide to the Suzuki-Miyaura Coupling with 2-Morpholinopyridine-4-boronic acid
In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby modulating pharmacokinetic and pharmacodynamic properties.[1] When incorporated into a pyridine ring system, specifically forming the 2-morpholinopyridine structure, it creates a versatile building block for constructing complex molecules with significant biological activity. Derivatives of 2-morpholinopyridines and related structures have been explored as potent inhibitors of kinases like mTOR and PI3K, and as anti-inflammatory and antitumor agents.[2][3][4][5][6]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[7][8] Its operational simplicity, mild reaction conditions, and remarkable tolerance for a wide array of functional groups have made it an indispensable tool in both academic and industrial laboratories.[9][10] This guide provides a detailed protocol and technical insights for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, a key transformation for accessing novel chemical matter in drug development programs.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is the workhorse of this transformation.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organohalide (R¹-X). This step, often rate-determining, forms a Pd(II) intermediate.[7] The general reactivity trend for the halide is I > Br > OTf >> Cl.[11]
-
Transmetalation: The organoboronic acid (R²-B(OH)₂), after activation by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center.[8][12] This step displaces the halide from the palladium complex. The precise mechanism of transfer can be complex, but it results in a diorganopalladium(II) intermediate.[13][14]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Key Parameters for a Successful Coupling
The success of the Suzuki coupling of this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.
-
Palladium Catalyst/Precatalyst: While many palladium sources can be effective, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and robust choices for a wide range of couplings.[10][15] For more challenging substrates, such as aryl chlorides, or for reactions with electron-rich partners, more advanced catalyst systems are often required. These include palladacycles or combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized phosphine ligands.[9][16]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic couplings, electron-rich and bulky phosphine ligands are often beneficial.[17] Ligands like triphenylphosphine (PPh₃) are standard, while Buchwald ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency, especially for difficult couplings.[16]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[8] The choice of base can significantly impact yield and side reactions.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases, often used in an aqueous-organic solvent mixture.[10][18] Cesium carbonate is more soluble and often provides better results for less reactive substrates.
-
Phosphates (K₃PO₄): A strong base that is effective in many systems, particularly with hindered substrates.[19]
-
Fluorides (KF, CsF): Milder bases that can be advantageous when base-sensitive functional groups are present, as they are less likely to cause hydrolysis.[19][20]
-
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. Biphasic systems are common.
-
Dioxane/Water or THF/Water: A very common and effective mixture that helps dissolve both the organic substrates and the inorganic base.[19][21]
-
Toluene/Ethanol/Water: Another widely used system that provides good results for a variety of substrates.[18]
-
Anhydrous Solvents (e.g., DMF, DMSO, Toluene): Used with organic-soluble bases or for substrates that are sensitive to water.[22]
-
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or microwave vial)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03-0.05 equiv), and K₂CO₃ (2.0 equiv).[23]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[23] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Heating: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C. Alternatively, microwave heating at 120 °C for 1-2 hours can significantly accelerate the reaction.[10]
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Yield | 1. Inactive Catalyst/Ligand | Use fresh, high-purity catalyst and ligand; store properly under inert gas.[11] |
| 2. Insufficiently Inert Atmosphere | Ensure rigorous degassing of solvents and proper inert gas technique. Oxygen can deactivate the catalyst.[11] | |
| 3. Poor Substrate Reactivity | Switch to a more reactive halide (I > Br > Cl). For aryl chlorides, use a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos).[11][16] | |
| Protodeboronation | 1. Boronic Acid Instability | This is a common side reaction where the boronic acid group is replaced by hydrogen, especially with electron-deficient or heteroaromatic boronic acids.[11][24] |
| (Loss of boronic acid) | 2. Harsh Basic Conditions | Use a milder base like KF or CsF.[19] |
| 3. High Temperature / Long Time | Run the reaction at the lowest effective temperature and for the shortest time necessary.[11] | |
| 4. Presence of Water | For highly sensitive substrates, consider using anhydrous conditions.[19] Alternatively, convert the boronic acid to a more stable pinacol or MIDA ester.[24][25] | |
| Homocoupling | 1. Presence of Oxygen | Rigorous degassing and maintaining an inert atmosphere are crucial to prevent the oxidative coupling of two boronic acid molecules.[11] |
| (Boronic acid couples with itself) | 2. Catalyst System | Certain catalyst/ligand combinations may favor this side reaction. Screen alternative ligands. |
| Difficult Purification | 1. Residual Palladium | Treat the crude product solution with a palladium scavenger. |
| 2. Co-eluting Byproducts | Optimize chromatography conditions (solvent gradient, different stationary phase). |
Summary of Reaction Parameters
The versatility of the Suzuki-Miyaura coupling allows for a wide range of conditions. The table below summarizes conditions successfully employed for the coupling of various pyridyl boronic acids, providing a valuable reference for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | 3-Pyridineboronic acid | Pd₂(dba)₃ (1.5) / Ligand 2 (3.6) | K₃PO₄ | Dioxane | 100 | 81 | [17] |
| 2-Chloropyrimidine | 4-Pyridineboronic acid | Pd₂(dba)₃ (1.5) / Ligand 2 (3.6) | K₃PO₄ | Dioxane | 100 | >95 | [17] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | KF | Dioxane | 80 | 74 | [20] |
| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF | Dioxane | 100 | 73 | [20] |
| 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | 120 (MW) | 100 | [10] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 80-120 | 92 | [23] |
Conclusion
The Suzuki-Miyaura cross-coupling is a highly effective method for the synthesis of 2-morpholino-4-arylpyridines. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably and efficiently access these valuable compounds. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful reaction in their synthetic endeavors.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Application Notes and Protocols for 2-Morpholinopyridine-4-boronic acid in Cross-Coupling Reactions
Introduction: The Strategic Advantage of the Morpholinopyridine Moiety
In the landscape of modern synthetic and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1][2] The introduction of a morpholine substituent onto the pyridine ring offers a unique combination of properties, including improved aqueous solubility, metabolic stability, and the potential for specific hydrogen bonding interactions, making it a highly desirable feature in drug design.[2] 2-Morpholinopyridine-4-boronic acid emerges as a key building block, enabling the facile introduction of this valuable moiety via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]
This guide provides an in-depth exploration of the use of this compound in cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.
The Suzuki-Miyaura Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[3][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Using this compound
Heteroaryl boronic acids, particularly those containing nitrogen, can present unique challenges in Suzuki-Miyaura couplings.[6][7] The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8] Furthermore, pyridine boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine and reducing the yield of the desired product.[9]
The presence of the morpholine group, while beneficial for the properties of the final product, does not significantly alter the fundamental reactivity of the pyridine boronic acid in the cross-coupling reaction. However, its electron-donating nature can influence the electronic properties of the pyridine ring.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or equivalent)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura reaction. The following table summarizes recommended starting conditions for the coupling of this compound.
| Component | Recommended Options | Rationale & Causality |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | Buchwald-type ligands (e.g., XPhos, SPhos) are often effective for challenging couplings, including those with heteroaryl chlorides.[6][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are generally preferred to facilitate transmetalation without promoting side reactions.[11] K₃PO₄ is often effective for couplings with heteroaryl boronic acids.[10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[5] Anhydrous conditions can be explored if protodeboronation is a significant issue.[9] |
| Temperature | 80 - 110 °C | Elevated temperatures are usually required to drive the reaction to completion. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common issues encountered when using this compound and strategies to address them.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere.[9] | Use a fresh bottle of catalyst or a different precatalyst. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[9] |
| Protodeboronation | Presence of water or other proton sources.[9] | Use rigorously dried solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) of the boronic acid, which can be more stable.[6] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can reoxidize Pd(0) to Pd(II).[9] | Ensure a strictly inert atmosphere throughout the reaction setup and duration.[9] |
| Catalyst Inhibition | Coordination of the pyridine nitrogen to the palladium center.[8] | Use bulky, electron-rich phosphine ligands that can favor the desired catalytic cycle.[9] |
Applications in Drug Discovery and Materials Science
The 2-morpholinopyridine motif is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. Its incorporation can enhance pharmacokinetic properties and provide key interactions with biological targets.[2] The use of this compound in Suzuki-Miyaura couplings provides a direct and efficient route to access a wide array of molecules containing this important structural unit.[1][12]
In materials science, the introduction of the 2-morpholinopyridine group can be used to tune the electronic and photophysical properties of organic materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.[13]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. A thorough understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction conditions are crucial for achieving high yields and purity. By following the protocols and troubleshooting guidance provided in this application note, researchers can effectively utilize this reagent to advance their synthetic and drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Page loading... [wap.guidechem.com]
synthesis of derivatives from 2-Morpholinopyridine-4-boronic acid
An in-depth guide to the synthesis of novel chemical entities from 2-Morpholinopyridine-4-boronic acid, focusing on palladium-catalyzed cross-coupling methodologies. This document provides experienced-based insights, detailed step-by-step protocols, and troubleshooting guidance for researchers in synthetic and medicinal chemistry.
Introduction: The Value of the 2-Morpholinopyridine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks are recognized as "privileged structures" due to their recurring presence in bioactive compounds. The 2-morpholinopyridine motif is a quintessential example of such a scaffold. The pyridine ring serves as a versatile bioisostere for phenyl groups, offering improved solubility and metabolic stability, while also acting as a hydrogen bond acceptor.[1][2] The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, known to enhance pharmacokinetic properties and provide crucial interaction points with biological targets, particularly protein kinases.
This compound and its esters are, therefore, powerful building blocks for the strategic elaboration of this privileged core. They provide a reactive handle for the precise installation of diverse aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide details the core synthetic transformations pivotal to unlocking the chemical space accessible from this versatile starting material.
PART 1: The Starting Material: this compound
Before commencing any synthesis, a thorough understanding of the starting material is paramount. This compound is a stable solid, but like many heteroaromatic boronic acids, its handling and storage require care to ensure reactivity and reproducibility.
Reagent Properties and Stability Considerations
-
Chemical Structure: 4-(B(OH)₂)-2-(N-morpholino)pyridine
-
CAS Number (Pinacol Ester): 888721-86-6[3]
-
Appearance: Typically a white to off-white solid.
Expert Insight: The primary pathway for the degradation of heteroaryl boronic acids is protodeboronation, a process where the C-B bond is cleaved by a proton source (often residual water or acid), which can be accelerated by heat or catalytic impurities.[4][5] While this compound is generally stable, its 2-pyridyl counterpart is notoriously unstable.[4] For maximum shelf-life and reproducibility, it is recommended to:
-
Store the reagent in a desiccator under an inert atmosphere (Nitrogen or Argon) at reduced temperatures (2-8 °C).[6][7]
-
Avoid exposure to strong acids or excessive moisture.[8]
-
For challenging or sensitive downstream reactions, consider using the more robust pinacol ester [3] or an N-methyliminodiacetic acid (MIDA) boronate derivative, which offer enhanced stability and allow for the slow, controlled release of the active boronic acid in situ.[4]
PART 2: Core Synthetic Applications via Cross-Coupling
The boronic acid functional group is a gateway to palladium-catalyzed cross-coupling reactions, two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.
Caption: High-level overview of synthetic transformations from the title compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures. Its high functional group tolerance and generally mild conditions make it a workhorse in pharmaceutical synthesis.[9]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex.[9]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol Deep Dive: Causality Behind Experimental Choices
-
Palladium Source & Ligand: While Pd(PPh₃)₄ is a classic choice, modern, more active catalysts are often preferred, especially for less reactive aryl chlorides. Pd(dppf)Cl₂ is an excellent, robust choice for a wide range of substrates.[10] The dppf ligand's wide "bite angle" facilitates the reductive elimination step. For particularly challenging couplings, specialized phosphine or N-heterocyclic carbene (NHC) ligands may be required.[5]
-
Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid. An aqueous solution of K₂CO₃ or Cs₂CO₃ is standard. K₃PO₄ is a stronger base that can be effective for stubborn couplings. The choice of base can significantly impact yield by influencing the rate of transmetalation versus competitive protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DME) and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. The organic solvent solubilizes the coupling partners and the catalyst. Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.[10]
-
Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound pinacol ester (1.0 equiv.), the aryl/heteroaryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inerting: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, 0.1-0.2 M concentration) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Coupling Partner (R-X) | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 85-95% |
| 2-Chloropyridine | Pd₂(dba)₃ (2%) + XPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 70-85% |
| 3-Iodothiophene | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 80-90% |
| 4-Vinylphenyl bromide | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 75-90% |
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
While the Suzuki coupling builds carbon skeletons, the Buchwald-Hartwig amination constructs the crucial C-N bond, forming aryl amines from aryl halides.[11] This reaction is synthetically enabling but requires strict adherence to anhydrous and anaerobic conditions.
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base.
-
Oxidative Addition: Pd(0) inserts into the aryl halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom couple, releasing the arylamine product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol Deep Dive: Causality Behind Experimental Choices
-
Palladium Source & Ligand: This is the most critical parameter. The electron-rich and sterically hindered nature of the 2-morpholinopyridine starting material (when used as a halide) necessitates the use of modern, highly active ligands. Bulky biarylphosphines such as XPhos , RuPhos , or BrettPhos are essential.[12] They promote both the oxidative addition and the crucial reductive elimination step. Using pre-formed palladacycle "precatalysts" (e.g., XPhos Pd G3) is highly recommended as they are air-stable and form the active Pd(0) species more reliably.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice.[13] Others include lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS).
-
Solvent System: The reaction must be conducted in an anhydrous , aprotic solvent like Toluene or Dioxane. Any water present will quench the strong base and deactivate the catalyst.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the coupling of an amine to a (hetero)aryl halide. The logic is reversed from the Suzuki coupling; here, one would typically start with 4-bromo-2-morpholinopyridine.
-
Setup: In a glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Remove the flask from the glovebox. Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M) followed by the amine (1.2 equiv.). If the amine is a solid, it should be added in the glovebox.
-
Inerting: Seal the flask and ensure it remains under a positive pressure of argon or nitrogen.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Reaction Conditions
| Amine Nucleophile | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | XPhos Pd G3 (2%) | NaOtBu (1.5) | Toluene | 100 | 90-98% |
| Aniline | RuPhos Pd G3 (2%) | LHMDS (1.5) | Dioxane | 110 | 80-95% |
| Benzylamine | BrettPhos Pd G3 (3%) | K₃PO₄ (2.0) | tert-Amyl Alcohol | 110 | 75-90% |
| tert-Butylamine | tBuXPhos Pd G3 (3%) | KHMDS (1.6) | Toluene | 110 | 65-80% |
Conclusion
This compound is a high-value building block for accessing novel chemical matter relevant to pharmaceutical and materials science research. A foundational understanding of its properties, coupled with the robust and versatile nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a powerful platform for derivative synthesis. Success in these endeavors hinges on careful selection of reaction parameters—particularly the catalyst, ligand, and base—and meticulous execution of anaerobic and anhydrous techniques. The protocols and insights provided herein serve as a comprehensive guide for researchers to strategically and efficiently explore the rich chemical space surrounding the 2-morpholinopyridine core.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. scbt.com [scbt.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. scribd.com [scribd.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic deployment of 2-Morpholinopyridine-4-boronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, 2-Morpholinopyridine-4-boronic acid and its derivatives have emerged as pivotal intermediates, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of the applications of this versatile reagent, focusing on its role in the Suzuki-Miyaura cross-coupling reaction and its subsequent impact on the development of novel therapeutics.
The Morpholinopyridine Moiety: A Privileged Scaffold
The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, lauded for its ability to enhance aqueous solubility, improve metabolic stability, and provide crucial hydrogen bond accepting features for potent target engagement.[1][2][3] When incorporated into a pyridine scaffold, particularly at the 2-position, it creates a unique electronic and steric environment. The electron-donating nature of the morpholino nitrogen can influence the reactivity of the pyridine ring, while the overall structure serves as a key recognition element for various biological targets.[4] The presence of a boronic acid at the 4-position transforms this privileged scaffold into a versatile coupling partner for the synthesis of diverse compound libraries.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance.[5] this compound is an excellent substrate for this palladium-catalyzed reaction, enabling the facile introduction of the morpholinopyridine moiety onto various aromatic and heteroaromatic systems.
Mechanistic Considerations and Causality in Protocol Design
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
-
Catalyst and Ligand: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of phosphine ligand is crucial; bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in an aqueous-organic solvent mixture. The base promotes the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[6]
The following diagram illustrates the key steps in a typical Suzuki-Miyaura coupling workflow.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of a Biaryl Morpholinopyridine
This protocol describes a representative Suzuki-Miyaura coupling between this compound pinacol ester and a generic aryl bromide. The pinacol ester is often used to improve the stability and handling of the boronic acid.[7][8][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound pinacol ester | 290.17 | 1.0 | 1.0 |
| Aryl Bromide (Ar-Br) | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2.5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester (1.0 mmol), the aryl bromide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Kinase Inhibitor Synthesis: The Case of PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development.[10][11] Several PI3K inhibitors feature a morpholine-substituted heterocyclic core, which has been shown to be crucial for their activity.[12][13][14] The morpholine oxygen often forms a key hydrogen bond with the hinge region of the kinase active site, while the pyridine ring occupies the ATP-binding pocket.[12]
This compound is a valuable building block for the synthesis of such inhibitors. For example, it can be coupled with a variety of halogenated pyrimidine or purine cores to generate libraries of potential PI3K inhibitors.[11][13] The modular nature of the Suzuki-Miyaura coupling allows for the rapid exploration of structure-activity relationships (SAR) by varying the aryl halide coupling partner.
The following diagram illustrates the general structure of a PI3K inhibitor and the role of the morpholinopyridine moiety.
Caption: Role of the 2-morpholinopyridine moiety in PI3K inhibitors.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is valuable for researchers. A common approach involves a two-step process:
-
Nucleophilic Aromatic Substitution: 2-Chloro-4-bromopyridine can be reacted with morpholine in the presence of a base to selectively displace the chlorine atom, yielding 4-bromo-2-morpholinopyridine.
-
Borylation: The resulting aryl bromide can then be converted to the boronic acid or its pinacol ester. This is typically achieved through a lithium-halogen exchange at low temperature followed by quenching with a borate ester (e.g., trimethyl borate or isopropoxy pinacol borane), or through a palladium-catalyzed cross-coupling reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[15][16]
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a streamlined route to novel compounds with therapeutic potential. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction, combined with the favorable pharmacological properties imparted by the morpholinopyridine scaffold, makes it an indispensable tool for drug discovery and development professionals. The ability to readily synthesize diverse libraries of compounds targeting kinases and other important biological targets underscores the strategic importance of this reagent in the ongoing quest for new medicines.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. This compound, pinacol ester AldrichCPR 888721-86-6 [sigmaaldrich.com]
- 8. 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 9. 445200010 [thermofisher.com]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
2-Morpholinopyridine-4-boronic acid as a building block
An In-Depth Guide to 2-Morpholinopyridine-4-boronic Acid as a Synthetic Building Block
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure, integral to a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design. This compound and its derivatives, particularly the pinacol ester, have emerged as highly valuable building blocks. They strategically combine three key motifs:
-
The Pyridine Core: An electron-deficient aromatic ring that is a common pharmacophore and can be fine-tuned electronically.
-
The Morpholine Substituent: A saturated heterocycle frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.
-
The Boronic Acid/Ester Handle: A versatile functional group that serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the precise formation of carbon-carbon bonds.[2]
The rise of organoboron compounds, spurred by the success of drugs like the proteasome inhibitor Bortezomib (Velcade®), has solidified the importance of boronic acids in the synthetic chemist's toolkit.[3][4] This guide provides an in-depth look at the practical application of this compound pinacol ester, focusing on field-proven protocols, the causality behind experimental choices, and robust methodologies for its successful implementation.
Physicochemical Properties, Stability, and Handling
While the free boronic acid can be used, the pinacol ester is far more common in laboratory settings due to its significantly enhanced stability. Boronic acids are susceptible to several degradation pathways, including protodeboronation (loss of the boron moiety), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6][7] The pinacol ester protects the reactive C-B bond, rendering the compound a benchtop-stable, crystalline solid that is easier to handle and weigh accurately.[6][8]
Table 1: Properties of this compound pinacol ester
| Property | Value | Reference |
| CAS Number | 888721-86-6 | [9] |
| Molecular Formula | C₁₅H₂₃BN₂O₃ | [9][10] |
| Molecular Weight | 290.17 g/mol | |
| Appearance | White to off-white or light brown solid/powder | [9] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis and oxidation.[7][11] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine C4 position and an aryl, heteroaryl, or vinyl partner.
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a self-validating system where each step must proceed efficiently for a high yield of the desired product.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The boronic ester (R²-B(OR)₂) is activated by a base to form a more nucleophilic boronate species. This species transfers its organic group (the 2-morpholinopyridine moiety) to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[6]
Experimental Protocols and Workflow
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound pinacol ester with a generic aryl bromide.
Caption: Figure 2. General experimental workflow.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or equivalent glassware for inert atmosphere chemistry
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound pinacol ester (e.g., 290 mg, 1.0 mmol), the aryl bromide (1.1 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 16 mg, 0.02 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity nitrogen or argon gas. Repeat this evacuate/backfill cycle a total of three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water). Causality: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen. The choice of solvent is dictated by the solubility of the substrates; a co-solvent of water is often used with inorganic bases like K₂CO₃ to facilitate their dissolution.[13]
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary. The choice of catalyst, ligand, base, and solvent can dramatically impact yield and reaction time.
Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere and use freshly degassed solvents. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[13] | |
| Sterically hindered substrate | Use a catalyst with a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) and potentially increase temperature. | |
| Protodeboronation | Degradation of the boronic ester | This is a common side reaction for electron-deficient heteroaryl boronates.[6] Use strictly anhydrous conditions if possible, minimize reaction time, or use a milder base like KF.[12] |
| Homocoupling of Boronic Ester | Presence of oxygen leading to Pd(II) species | Improve degassing of solvents and ensure a tight inert seal.[6] |
| Dehalogenation of Aryl Halide | Side reaction at the Pd center | This can occur with electron-rich aryl halides. Try a different ligand or lower the reaction temperature. |
Synthetic Origin
Understanding the synthesis of the building block itself provides deeper insight. This compound esters are typically prepared from a corresponding halopyridine precursor via palladium-catalyzed Miyaura borylation or through a halogen-metal exchange followed by quenching with an electrophilic boron source.[14]
Caption: Figure 3. Representative synthesis of the title compound.
Conclusion
This compound pinacol ester is a powerful and versatile building block that grants access to a wide array of complex, nitrogen-containing molecules relevant to pharmaceutical and materials science. Its successful application hinges on a solid understanding of its stability and the mechanistic principles of the Suzuki-Miyaura cross-coupling reaction. By employing robust, validated protocols with careful attention to creating an inert environment and selecting the appropriate catalyst and base, researchers can effectively leverage this reagent to accelerate their synthetic programs and drive innovation in drug discovery.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 10. scbt.com [scbt.com]
- 11. (2-(morpholino-d8)pyridin-4-yl)boronic acid [myskinrecipes.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Morpholinopyridine-4-boronic Acid in Cross-Coupling Reactions
Introduction: The Strategic Importance of the Morpholinopyridine Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the physicochemical properties of drug candidates make it a highly sought-after motif in drug discovery programs.[3] 2-Morpholinopyridine-4-boronic acid and its derivatives are valuable building blocks that enable the direct installation of this important pharmacophore onto various molecular frameworks.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound, primarily focusing on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address common challenges to ensure successful and reproducible outcomes.
Understanding the Reagent: Stability and Handling
While boronic acids are powerful synthetic tools, heteroaryl boronic acids, including pyridine derivatives, are often prone to decomposition via pathways like protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4][5] This instability can lead to poor yields and reproducibility.[6]
For this reason, this compound is most commonly handled and utilized as its more stable pinacol ester derivative (CAS 888721-86-6).[7][8] The pinacol protecting group sterically shields the boron atom, significantly reducing the rate of protodeboronation and increasing its benchtop stability under air.[5][9] Throughout this guide, the protocols will refer to the use of this stabilized pinacol ester form. In situ, under basic aqueous conditions, the pinacol ester hydrolyzes to generate the reactive boronate species required for the catalytic cycle.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone method for forming carbon-carbon bonds using organoboron reagents. Its broad functional group tolerance and mild reaction conditions have made it one of the most widely used transformations in modern organic synthesis.[10][11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R¹-X), inserting into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[12]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the key bond-forming step involving the boronic acid derivative.[13]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst to continue the cycle.[14]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection
The success of coupling a heteroaryl boronic ester like this compound pinacol ester hinges on the judicious selection of each reaction component.
| Component | Role & Rationale | Typical Examples |
| Boron Reagent | Source of the Morpholinopyridine Moiety. The pinacol ester is used for its superior stability against premature decomposition (protodeboronation) compared to the free boronic acid.[5] | This compound, pinacol ester |
| Coupling Partner | Electrophile. Provides the scaffold onto which the morpholinopyridine is installed. Reactivity order is generally I > Br > OTf > Cl. Modern catalysts, however, are highly effective for less reactive but more cost-effective aryl chlorides.[4][15] | Aryl/Heteroaryl Bromides, Chlorides, or Triflates |
| Palladium Precatalyst | Generates the Active Pd(0) Catalyst. The choice depends on the substrate's reactivity. Air-stable Pd(II) precatalysts are convenient for benchtop setup. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts |
| Ligand | Stabilizes & Activates the Catalyst. Crucial for preventing catalyst decomposition and accelerating the key steps. Bulky, electron-rich phosphine ligands are often required for challenging heteroaryl couplings to prevent inhibition by the pyridine nitrogen and to promote efficient oxidative addition and reductive elimination.[15] | PPh₃, PCy₃, SPhos, XPhos, RuPhos |
| Base | Activates the Boron Reagent. Facilitates the transmetalation step by forming a more nucleophilic "ate" complex. The choice of base is critical and can significantly impact yield. Stronger, non-nucleophilic bases are often preferred for challenging couplings.[16][17] | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF |
| Solvent System | Reaction Medium. Must dissolve both organic and inorganic components. Often a mixture of an aprotic organic solvent and water is used. The water aids in dissolving the base and hydrolyzing the boronate ester. Anhydrous conditions can also be employed to minimize protodeboronation.[10][18] | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂O |
Detailed Experimental Protocols
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide. This should be considered a starting point for optimization.
Protocol 1: General Suzuki-Miyaura Coupling
Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound, pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).[18]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a thoroughly oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Degassing is critical and can be achieved by sparging the solvent with an inert gas for 15-20 minutes prior to use.[6]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[4][14]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a more active system (e.g., a Buchwald precatalyst/ligand combo).[15] 2. Ensure glassware is dry and purging/degassing techniques are robust.[6] 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent systems. |
| Significant Protodeboronation | 1. Presence of acidic impurities or excess water. 2. Reaction temperature is too high or time is too long. 3. Boronic ester is of poor quality. | 1. Use anhydrous solvents and a stronger base. Consider anhydrous conditions with a base like KF.[4] 2. Optimize reaction for the shortest time and lowest temperature required for full conversion. 3. Verify the purity of the boronic ester by ¹H NMR before use. |
| Stalled Reaction | Catalyst deactivation, potentially by coordination of the pyridine nitrogen. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) which can shield the palladium center and promote reductive elimination.[15] |
Conclusion
This compound, particularly as its stable pinacol ester, is a powerful and versatile reagent for incorporating the valuable morpholinopyridine scaffold into target molecules. A successful outcome in Suzuki-Miyaura cross-coupling is predicated on a mechanistic understanding of the reaction and the careful selection of catalyst, ligand, base, and solvent. By employing stable boronate esters, ensuring an inert atmosphere, and utilizing robust catalyst systems, researchers can reliably access a diverse array of complex molecules critical for advancing drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. This compound, pinacol ester AldrichCPR 888721-86-6 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 2-Morpholinopyridine-4-boronic Acid
An Application Guide to the Process Development and Scale-Up Synthesis of 2-Morpholinopyridine-4-boronic Acid
Abstract: this compound and its corresponding esters are pivotal building blocks in modern medicinal chemistry, serving as key coupling partners in Suzuki-Miyaura reactions for the synthesis of complex pharmaceutical intermediates.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this valuable reagent. We delve into the underlying chemical principles, offer a detailed, field-tested scale-up protocol, and address critical aspects of process safety, purification, and analytical quality control.
The morpholinopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically relevant molecules. The corresponding boronic acid at the 4-position provides a versatile chemical handle for constructing carbon-carbon bonds with exceptional precision and functional group tolerance.[4][5] While numerous synthetic methods exist on a laboratory scale, transitioning to kilogram-scale production presents significant challenges, including managing highly reactive organometallic intermediates, controlling exothermic events, and implementing robust purification strategies.[6][7] This guide aims to provide a validated pathway to navigate these challenges effectively.
Synthetic Strategy: Halogen-Metal Exchange and Borylation
For the large-scale preparation of pyridinylboronic acids, the halogen-metal exchange followed by borylation remains one of the most reliable and cost-effective methodologies. This approach typically involves the deprotonation or halogen-metal exchange of a suitable pyridine precursor at cryogenic temperatures to generate a transient organometallic species, which is then quenched with an electrophilic boron source, such as a trialkyl borate.[6]
The chosen synthetic route for this compound begins with a suitable halo-substituted precursor, 4-bromo-2-morpholinopyridine. The core of the synthesis is a lithium-halogen exchange reaction using n-butyllithium (n-BuLi) at low temperatures, followed by in-situ quenching with triisopropyl borate. This "in-situ quench" or "reverse addition" protocol, where the organolithium is added to a mixture of the substrate and the borate ester, is crucial for minimizing side reactions of the highly reactive 3-lithiopyridine intermediate.[6]
Reaction Mechanism
The process unfolds through two primary steps:
-
Lithium-Halogen Exchange: n-Butyllithium, a strong base and nucleophile, preferentially exchanges with the bromine atom on the pyridine ring at -78 °C. This reaction is significantly faster than the potential reaction between n-BuLi and the borate ester, allowing for the selective formation of the 2-morpholino-4-lithiopyridine intermediate.[6]
-
Borylation: The newly formed lithiated pyridine is a potent nucleophile that immediately reacts with the electrophilic boron atom of triisopropyl borate present in the reaction mixture. This forms a lithium borate "ate" complex.
-
Hydrolysis: Subsequent acidic work-up hydrolyzes the borate ester to yield the final this compound.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
The Strategic Application of 2-Morpholinopyridine-4-boronic Acid in Modern Drug Discovery: A Guide for Researchers
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of contemporary drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic assembly of molecular scaffolds with optimal physicochemical and pharmacodynamic properties is paramount. Among the vast arsenal of heterocyclic building blocks, the 2-morpholinopyridine moiety has garnered significant attention as a "privileged" structure. This distinction arises from the morpholine ring's ability to enhance aqueous solubility, modulate basicity, and improve metabolic stability, all while serving as a critical pharmacophore that can engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases.[1][2]
2-Morpholinopyridine-4-boronic acid and its pinacol ester derivative have emerged as indispensable reagents for the efficient incorporation of this valuable scaffold into drug candidates. Their primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[4][5]
The Morpholine Advantage: More Than a Solubilizing Group
The frequent appearance of the morpholine group in clinical candidates and approved drugs is not coincidental. Its strategic incorporation offers a multitude of benefits that address common challenges in drug development:
-
Enhanced Solubility and Permeability: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, improving interactions with water and thereby enhancing aqueous solubility. This, coupled with the ring's overall polarity, contributes to a favorable balance of hydrophilic and lipophilic properties, which is often crucial for good oral bioavailability.[4]
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, offering a stable anchor point in a molecule's structure. This can lead to improved pharmacokinetic profiles, including longer half-lives.
-
Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to a piperidine analogue. This reduced basicity can mitigate off-target effects, such as interactions with the hERG channel, a common cause of cardiotoxicity.
-
Pharmacophoric Role: In the context of kinase inhibition, the morpholine oxygen is perfectly positioned to form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site. This interaction is a hallmark of many potent and selective kinase inhibitors.[4][6]
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,4-Disubstituted Pyridine Derivatives
The primary application of this compound and its pinacol ester is the synthesis of 2-morpholino-4-aryl/heteroaryl-pyridines via the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the convergent and efficient assembly of complex molecules from readily available building blocks.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound pinacol ester with aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is adapted from established methods for the coupling of heteroaryl boronic esters.[7]
Materials:
-
This compound, pinacol ester (1.0 eq)
-
Aryl or heteroaryl bromide (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, pinacol ester, the aryl/heteroaryl bromide, Pd(dppf)Cl2·CH2Cl2, and sodium carbonate.
-
Seal the vessel and purge with a stream of inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
This compound, pinacol ester (1.0 eq)
-
Aryl or heteroaryl chloride/bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a microwave reaction vessel, combine this compound, pinacol ester, the aryl/heteroaryl halide, Pd(PPh3)4, and potassium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction to 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Figure 2. A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Application in PI3K/mTOR Inhibitor Synthesis
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][8] The 2-morpholinopyridine scaffold is a key component of several potent PI3K and dual PI3K/mTOR inhibitors.[5][6]
For instance, the core of potent PI3K inhibitors often features a morpholine-substituted heterocycle that forms a critical hydrogen bond with Valine 851 in the hinge region of the PI3Kα isoform.[6] this compound serves as a direct precursor to introduce this essential pharmacophore.
Illustrative Synthetic Pathway
The synthesis of a hypothetical PI3K inhibitor core using this compound pinacol ester is depicted below. This pathway highlights the strategic importance of this reagent in the convergent assembly of complex drug-like molecules.
Figure 3. Convergent synthesis strategy for PI3K/mTOR inhibitors.
Characterization and Quality Control
The successful synthesis and purification of the coupled product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. In the 1H NMR spectrum of a typical 2-morpholino-4-aryl-pyridine product, one would expect to see characteristic signals for the morpholine protons (typically two triplets around 3.7-3.9 ppm and 3.4-3.6 ppm), along with signals for the pyridine and aryl protons in the aromatic region.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.[4]
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths to ensure the absence of impurities. A purity of >95% is generally required for biological screening.[2]
| Technique | Purpose | Expected Observations for a 2-Morpholino-4-aryl-pyridine |
| 1H NMR | Structural Elucidation | Signals in aromatic region for pyridine and aryl protons; two triplets for morpholine protons. |
| 13C NMR | Carbon Skeleton Confirmation | Resonances corresponding to all unique carbon atoms in the molecule. |
| HRMS (ESI+) | Molecular Formula Confirmation | A molecular ion peak ([M+H]+) corresponding to the calculated exact mass. |
| HPLC | Purity Assessment | A single major peak indicating >95% purity. |
Troubleshooting and Optimization
While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly with heteroaromatic substrates.
-
Low Yields: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective for challenging couplings.[11] The choice of base and solvent system can also have a significant impact.
-
Protodeboronation: Boronic acids and their esters can be susceptible to hydrolysis, leading to the formation of the deborylated pyridine. Using anhydrous solvents, a stronger base, or switching to a more stable boronic acid derivative (e.g., MIDA boronates) can mitigate this side reaction.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky ligands can often prevent this inhibitory interaction.[11]
Conclusion
This compound and its pinacol ester are highly valuable and versatile building blocks in modern drug discovery. Their ability to efficiently introduce the privileged 2-morpholinopyridine scaffold via the Suzuki-Miyaura cross-coupling reaction has made them indispensable tools in the synthesis of kinase inhibitors, particularly for the PI3K/mTOR pathway. By understanding the principles of the Suzuki-Miyaura reaction and employing the protocols and optimization strategies outlined in this guide, researchers can effectively leverage this powerful reagent to accelerate the discovery and development of novel therapeutics.
References
- 1. A general synthesis of 2-alkyl(aryl)-4-morpholinopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. WO2024151930A1 - Pi3k inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 6. WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum [chemicalbook.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Heterocycles with 2-Morpholinopyridine-4-boronic acid: Application Notes and Protocols
Introduction: The Strategic Role of Functionalized Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in the architecture of countless biologically active molecules and functional materials. As one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, its strategic functionalization is a critical endeavor in drug discovery and development. The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. Among the myriad of substituents, the morpholine moiety is a particularly privileged pharmacophore, known to enhance aqueous solubility and introduce favorable interactions with biological targets.[1] This guide focuses on the application of 2-Morpholinopyridine-4-boronic acid and its pinacol ester derivative as a versatile building block for the synthesis of complex, functionalized pyridine-containing compounds through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance and relatively mild reaction conditions.[2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has revolutionized the synthesis of biaryls and heterobiaryls. This application note provides a detailed protocol for the use of this compound pinacol ester in Suzuki-Miyaura couplings, alongside a discussion of reaction optimization and the underlying mechanistic principles.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the (hetero)aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester with a Heteroaryl Halide
This protocol is adapted from a procedure described in the patent literature and represents a robust method for the coupling of this compound pinacol ester with a heteroaryl halide.[3]
Materials:
-
(Hetero)aryl halide (e.g., bromide or iodide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a clean, oven-dried Schlenk flask containing a magnetic stir bar, add the (hetero)aryl halide (1.0 equiv.), this compound pinacol ester (1.1-1.5 equiv.), and Pd(dppf)Cl₂ (0.05-0.10 equiv.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the catalyst and the homocoupling of the boronic ester.
-
-
Reagent Addition:
-
Add anhydrous 1,4-dioxane via syringe to dissolve the solids.
-
Add the 2M aqueous sodium carbonate solution (2.0-3.0 equiv.) via syringe. The biphasic mixture should be stirred vigorously. The base is essential for the activation of the boronic ester for transmetalation.[4]
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, from 0% to 10% methanol in dichloromethane, is often effective for isolating the desired 4-aryl-2-morpholinopyridine product.[3]
-
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Boronic Acids
The optimal conditions for a Suzuki-Miyaura coupling can vary depending on the specific substrates. The following table summarizes conditions used for the coupling of various pyridine boronic acids with (hetero)aryl halides, providing a starting point for optimization.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound pinacol ester | Substituted Pyrimidine Bromide | Pd(dppf)Cl₂ (6.25) | Na₂CO₃ (2.3) | Dioxane/H₂O | 90 | N/A | [3] |
| Pyridine-3-boronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (aq. 1M) | Dioxane | Reflux | 69 | [6] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O | 65-100 | 82 | [2] |
| Phenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 60 | |
| Various arylboronic acids | 4-bromoacetophenone | Custom Pd(II)-complex (0.25) | KOH (2) | Water/TBAB | 100 | up to 96 |
Discussion and Troubleshooting
Influence of the Morpholino Group: The electron-donating nature of the morpholino group at the 2-position of the pyridine ring can influence the electronic properties of the boronic acid and the resulting coupled product. This can affect the reaction rate and the properties of the final molecule.
Challenges and Considerations:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by sterically shielding the palladium center.
-
Protodeboronation: Pyridine boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases and elevated temperatures. The use of the more stable pinacol ester derivative helps to minimize this side reaction.
-
Reaction Optimization: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield. Screening different conditions is often necessary to achieve optimal results. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective for less reactive substrates.
Troubleshooting:
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active catalyst system (e.g., with a more electron-rich ligand), or changing the base and solvent. Ensure the reaction is carried out under strictly inert conditions.
-
Byproduct Formation: The formation of homocoupled products (from the boronic acid) is often due to the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed. Debromination of the starting material can also occur; using milder conditions or a different catalyst may help.
Conclusion
This compound and its pinacol ester are valuable and versatile reagents for the functionalization of heterocycles via the Suzuki-Miyaura cross-coupling reaction. The introduction of the 2-morpholinopyridine moiety can impart desirable physicochemical properties to target molecules, making this building block particularly attractive for applications in medicinal chemistry and drug discovery. The protocol and data presented in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. With careful optimization of reaction conditions, this method offers an efficient and reliable route to a wide range of novel and complex heterocyclic compounds.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Morpholinopyridine-4-boronic acid
Welcome to the technical support center for 2-Morpholinopyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this reagent, along with troubleshooting common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, like many heterocyclic boronic acids, its stability can be a significant concern, leading to challenges in storage, handling, and reaction reproducibility. The presence of the pyridine nitrogen at the 2-position relative to a potential coupling site introduces what is known as the "2-pyridyl problem," characterized by inherent instability and difficult cross-coupling reactions. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. It is recommended to store this compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[1] For long-term storage, temperatures of -20°C to -80°C are advisable.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This minimizes exposure to oxygen and moisture, which are key contributors to degradation.
-
Container: Use a tightly sealed, opaque or amber vial to protect from light and moisture.[3]
Q2: I've noticed my solid this compound becoming clumpy. What is happening and how can I handle this?
A2: Clumping is a sign of moisture absorption, as boronic acids are often hygroscopic. This can lead to two primary degradation pathways:
-
Boroxine Formation: In the presence of trace moisture, three molecules of the boronic acid can undergo dehydration to form a stable, cyclic trimeric anhydride called a boroxine.[4][5][6] This process is reversible upon addition of water.[7]
-
Hydrolysis: If the compound is a boronate ester (e.g., a pinacol ester), moisture will hydrolyze it back to the free boronic acid.
To handle a hygroscopic substance, it is best to work in a controlled environment, such as a glovebox with controlled humidity. If this is not possible, minimize the time the container is open to the atmosphere. Weighing the required amount quickly and resealing the container promptly can help. For precise measurements, weighing by difference is a recommended technique.
Stability and Degradation
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways are protodeboronation and boroxine formation .
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6][8] For 2-pyridylboronic acids, this is a particularly facile and often problematic side reaction that competes with the desired cross-coupling.[9][10] The reaction is highly dependent on factors like pH, temperature, and the presence of water.[6] The zwitterionic form of 2-pyridylboronic acids, which can form under neutral pH conditions, is particularly susceptible to rapid protodeboronation through unimolecular fragmentation.[6]
-
Boroxine Formation: As mentioned, this is the dehydration-induced trimerization to a cyclic anhydride.[4][5][6] While this reduces the amount of active monomeric boronic acid available for reaction, it is a reversible process.
The diagram below illustrates these two degradation pathways.
Caption: Key degradation pathways for this compound.
Q4: How does the morpholino group affect the stability of the boronic acid?
A4: The morpholino group is an electron-donating group. This increased electron density on the pyridine ring can influence the C-B bond strength and the Lewis acidity of the boron center. While specific studies on this exact molecule are scarce, electron-donating groups can sometimes stabilize the boronic acid against certain degradation pathways. However, the dominant factor for instability is often the presence of the nitrogen atom at the 2-position of the pyridine ring (the "2-pyridyl problem").[9]
Troubleshooting Guide for Suzuki-Miyaura Coupling
Low yields and reaction failures are common when using 2-substituted pyridine boronic acids. This guide provides a systematic approach to troubleshooting.
Problem 1: Low to No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Protodeboronation | The rate of protodeboronation is faster than the rate of cross-coupling. This is a very common issue with 2-pyridylboronic acids.[10] | - Use a more stable derivative: Consider using the pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can undergo slow release of the active boronic acid under reaction conditions.[7][11] - Minimize water: Use anhydrous solvents and ensure all reagents are dry. - Optimize base and pH: The rate of protodeboronation is pH-dependent. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary.[12][13] |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. | - Choose an appropriate ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates like 2-chloropyridines.[14] - Use a pre-formed catalyst: Buchwald precatalysts can be more effective than generating the active catalyst in situ.[15] |
| Poor Solubility | The boronic acid or other reagents may not be fully dissolved in the reaction solvent. | - Solvent screening: Test different solvent systems. A mixture of a non-polar solvent (e.g., dioxane, toluene) with a polar co-solvent (e.g., water, DMF) is common.[12][13] |
| Inactive Reagents | The boronic acid may have degraded during storage. The palladium catalyst may be old or oxidized. | - Verify reagent quality: Use freshly purchased or properly stored reagents. The purity of the boronic acid can be checked by NMR or HPLC. |
Problem 2: Presence of Significant Side Products
| Observed Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together. It can be promoted by the presence of oxygen or Pd(II) species. | - Degas solvents thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas.[14] - Use a Pd(0) source: Or ensure that the Pd(II) precatalyst is fully reduced to Pd(0) at the start of the reaction. |
| Protodeboronated Starting Material | 2-Morpholinopyridine is observed as a major byproduct. | This is a clear indication that protodeboronation is outcompeting the cross-coupling reaction. Refer to the solutions for Problem 1 under Protodeboronation . |
The following workflow provides a visual guide to troubleshooting a failed Suzuki-Miyaura reaction with this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Experimental Protocols
Protocol 1: Purity and Stability Assessment by HPLC
A reverse-phase HPLC method can be developed to monitor the purity of this compound and detect the formation of its protodeboronated product, 2-morpholinopyridine.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the boronic acid and the potential degradation product have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the solid in the initial mobile phase composition or a compatible solvent.
Note: The acidic mobile phase can help to suppress the ionization of the boronic acid and provide better peak shape.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Challenging Substrate
This protocol provides a starting point for the coupling of this compound (or its pinacol ester) with an aryl halide.
-
Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MIDA Boronates [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Morpholinopyridine-4-boronic acid
Welcome to the technical support guide for 2-Morpholinopyridine-4-boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The unique structure of this reagent, containing a polar morpholine group, a basic pyridine nitrogen, and a reactive boronic acid moiety, presents specific purification challenges. This guide provides in-depth, field-proven answers and protocols to help you navigate these complexities and achieve high purity for your downstream applications.
Section 1: Understanding the Molecule - Core Challenges in Purification
Before troubleshooting, it's critical to understand the inherent chemical properties of this compound that complicate its purification.
Q1: What are the main stability issues I should be aware of with this compound?
There are two primary side reactions that often lead to impurities: protodeboronation and boroxine formation .
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of 2-morpholinopyridine. This reaction can be promoted by acidic conditions, residual palladium catalyst from the synthesis, or elevated temperatures, particularly in the presence of water.[1][2][3] Sterically hindered and electron-rich arylboronic acids are especially susceptible to this side reaction.[3]
-
Boroxine Formation: Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[4] This process involves three molecules of the boronic acid condensing to release three molecules of water.[5][6] Boroxine formation is a reversible equilibrium that can be influenced by temperature and the presence of water.[7] In analytical data like NMR, boroxine formation can lead to peak broadening or the appearance of multiple sets of signals, complicating interpretation.
Section 2: Troubleshooting & FAQs
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q2: Why is standard silica gel chromatography not recommended for my compound?
Standard silica gel is acidic and can promote both the decomposition of the boronic acid (protodeboronation) and strong binding to the stationary phase, leading to significant streaking, poor recovery, and contamination of the final product with silica.[8][9] The polar nature of the morpholine and boronic acid groups further exacerbates these issues.
Q3: My NMR spectrum shows very broad peaks, or my LC-MS shows a higher molecular weight peak. What is happening?
This is a classic sign of boroxine formation.[4] The equilibrium between the boronic acid monomer and the trimeric boroxine can be slow on the NMR timescale, leading to broad signals. The boroxine trimer will also appear as a higher molecular weight species in mass spectrometry. To confirm this, you can try adding a drop of D₂O to your NMR sample; this should hydrolyze the boroxine back to the monomer, resulting in sharper peaks.
Q4: I see a significant amount of the deboronated impurity (2-morpholinopyridine) after my purification. How can I avoid this?
This indicates that protodeboronation has occurred. To minimize this:
-
Avoid Strong Acids: Use mild acidic conditions during workup, or avoid acidic washes altogether if possible.[2]
-
Control Temperature: Avoid excessive heat during solvent evaporation or reaction workup.
-
Thorough Catalyst Removal: Ensure that any palladium catalyst from a preceding Suzuki reaction is effectively removed, as it can catalyze deboronation.[3]
-
Workup promptly: Do not let your crude material sit for extended periods, especially in solution.
Q5: My crude product is a sticky oil that won't crystallize. What should I do?
This is a common problem. When direct recrystallization fails, you have several options:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Sometimes, scratching the side of the flask can induce crystallization.[8]
-
Acid-Base Extraction: Utilize the amphoteric nature of the molecule to separate it from non-polar impurities. See Protocol 1 for a detailed procedure.
-
Derivatization: Convert the boronic acid into a more stable, crystalline adduct, such as with diethanolamine.[9][10][11] This adduct can often be easily crystallized and then hydrolyzed back to the pure boronic acid. See Protocol 3 for details.
Section 3: Recommended Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
Principle: This method leverages the basicity of the pyridine and morpholine nitrogens and the acidity of the boronic acid group. By carefully adjusting the pH, the target compound can be moved between aqueous and organic layers, leaving neutral organic impurities behind.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Extract the organic layer with a mild acidic solution (e.g., 1M HCl). The basic nitrogens will be protonated, pulling the desired compound into the aqueous layer. Neutral impurities will remain in the organic phase.
-
Separation: Separate the layers and discard the organic layer.
-
Basification: Carefully adjust the pH of the aqueous layer to ~8-9 using a base like sodium bicarbonate or dilute sodium hydroxide. This deprotonates the nitrogens, making the compound less water-soluble.
-
Re-extraction: Extract the now basic aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM) to recover the purified product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Principle: This is the most effective method if the crude material is a solid with moderate to high purity. The goal is to find a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Recommended Solvent Systems: Finding the right solvent is often empirical.[8] Below are common systems to screen for arylboronic acids.
| Solvent System | Rationale & Comments |
| Water | Can be effective for polar boronic acids. Try dissolving in a minimum of hot water and cooling slowly.[11] |
| Ethanol/Water | A good starting point. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool. |
| Ethyl Acetate (EtOAc) / Hexanes | Dissolve in a minimum of hot EtOAc, then add hexanes as an anti-solvent until turbidity is observed. Reheat and cool.[8] |
| Toluene | Can be effective for less polar impurities. Requires higher temperatures. |
Protocol 3: Purification via Diethanolamine Adduct Formation
Principle: Boronic acids react with diethanolamine to form stable, crystalline boronate complexes.[12] These adducts often have excellent crystallization properties and can be easily separated from impurities. The pure boronic acid is then regenerated by a simple acidic workup.[9][11]
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude boronic acid in a solvent mixture like toluene/heptane or diethyl ether. Add one equivalent of diethanolamine and stir. The diethanolamine adduct will often precipitate as a white solid.
-
Isolation: Collect the solid adduct by filtration and wash with a non-polar solvent (e.g., hexanes or ether) to remove soluble impurities.
-
Regeneration: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl). Stir vigorously until the solid dissolves. The acid will hydrolyze the adduct, releasing the free boronic acid into the organic layer.
-
Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the pure this compound.
Section 4: Quality Control and Final Assessment
After purification, it is essential to confirm the identity and purity of your material.
| Analytical Technique | Purpose | What to Look For |
| ¹H NMR | Structural confirmation and purity assessment. | Sharp, well-resolved peaks corresponding to the structure. Absence of signals from deboronated product or synthesis starting materials. |
| LC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the parent ion. |
| HPLC | Quantitative purity analysis.[13] | A single, sharp peak. Purity is determined by the area percentage of the main peak. |
| ¹¹B NMR | Confirmation of the boron species. | A broad signal typically in the range of 28-30 ppm for trigonal boronic acids. |
References
- 1. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Morpholinopyridine-4-boronic acid in Synthetic Chemistry
Welcome to the Technical Support Center for 2-Morpholinopyridine-4-boronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the technical insights and practical guidance necessary to optimize your experimental outcomes.
Introduction: The Utility and Challenges of a Privileged Scaffold
This compound is a valuable building block in medicinal chemistry and materials science. The morpholine moiety can improve physicochemical properties such as solubility and the pyridine core is a common feature in many biologically active compounds.[1] However, like many heteroaromatic boronic acids, and particularly pyridylboronic acids, it is susceptible to several side reactions that can complicate synthesis, reduce yields, and make purification difficult. This guide will address the most common of these challenges: protodeboronation and homocoupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield of the desired product. What is the most likely cause?
A1: The most common reason for low yields in Suzuki-Miyaura couplings with 2-pyridylboronic acids is the inherent instability of the boronic acid itself, which primarily leads to a side reaction called protodeboronation.[2][3] This process involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, effectively destroying your starting material. For 2-pyridylboronic acids, this degradation can be surprisingly rapid, especially under neutral pH conditions.[4][5]
Q2: What is protodeboronation and why is this compound particularly susceptible?
A2: Protodeboronation is the protonolysis of the C-B bond.[4] Heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, have unique protodeboronation mechanisms. At neutral pH, these molecules can form a zwitterionic species. This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation, leading to the undesired protodeboronated side product (2-morpholinopyridine).[4][5] The proximity of the basic pyridine nitrogen to the boronic acid group facilitates this decomposition pathway.[5]
Q3: Besides my starting material, I am observing a significant amount of a symmetrical biaryl byproduct in my reaction mixture. What is this and how is it formed?
A3: This byproduct is the result of a homocoupling reaction, where two molecules of your this compound react with each other to form a symmetrical bipyridine. This side reaction reduces the amount of boronic acid available for the desired cross-coupling and complicates purification. Homocoupling is often mediated by the palladium catalyst and can be exacerbated by the presence of oxygen.[6][7]
Q4: I am using the pinacol ester of this compound. Is this still susceptible to these side reactions?
A4: Yes, while boronic esters, such as the pinacol ester, are generally more stable to storage and handling than their corresponding boronic acids, they are not immune to side reactions under coupling conditions. The pinacol ester must be hydrolyzed in situ to the active boronic acid for the Suzuki-Miyaura reaction to proceed. Once the boronic acid is formed in the reaction mixture, it is susceptible to protodeboronation and homocoupling. However, using the ester can be advantageous as it allows for the slow release of the less stable boronic acid during the reaction.[4]
Troubleshooting Guide: Minimizing Side Reactions
This section provides actionable strategies to mitigate the common side reactions associated with this compound.
Issue 1: Low Yield Due to Protodeboronation
Root Cause Analysis:
As discussed, protodeboronation is a major degradation pathway for 2-pyridylboronic acids, often accelerated by aqueous conditions and neutral pH.[2][4] The formation of a reactive zwitterionic intermediate is a key step in this process.[5]
Troubleshooting Strategies:
| Strategy | Rationale |
| pH Control | The rate of protodeboronation for 2-pyridyl boronic acids is pH-dependent. Moving away from neutral pH can suppress the formation of the reactive zwitterionic species.[4][5] |
| Use of Boronate Esters | Using a more stable precursor like a pinacol or MIDA boronate ester allows for the slow, in-situ generation of the active boronic acid, keeping its standing concentration low and minimizing its decomposition.[4][8] |
| Anhydrous Conditions | While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can accelerate protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.[9] |
| Choice of Base | The choice of base can influence the pH of the reaction mixture and the rate of boronate ester hydrolysis. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH. |
Experimental Workflow for Minimizing Protodeboronation
Caption: Workflow for Suzuki-Miyaura coupling with this compound pinacol ester.
Issue 2: Formation of Homocoupling Byproduct
Root Cause Analysis:
Homocoupling of boronic acids is typically a palladium-mediated process that is significantly promoted by the presence of oxygen.[7] Using a Pd(II) precatalyst can also lead to an initial stoichiometric homocoupling reaction before the catalytic cycle is established.[7]
Troubleshooting Strategies:
| Strategy | Rationale |
| Rigorous Exclusion of Oxygen | Degassing solvents and maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial to prevent the oxidative homocoupling pathway.[6][7] |
| Choice of Palladium Precatalyst | Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species can minimize Pd(II)-mediated homocoupling at the start of the reaction. |
| Use of Additives | In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state. |
| Reaction Stoichiometry | Using a slight excess of the boronic acid is common, but a large excess can increase the likelihood of homocoupling. Careful optimization of the stoichiometry is recommended. |
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.5 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, Pd₂(dba)₃, SPhos, and finely ground K₃PO₄.
-
Degassing: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Aqueous Base Addition: Add degassed water via syringe (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl bromide and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. For particularly polar products, consider reverse-phase chromatography or crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Reaction Kinetics with 2-Morpholinopyridine-4-boronic acid
Welcome to the technical support center for 2-Morpholinopyridine-4-boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. Our goal is to help you overcome common experimental hurdles and optimize your reaction kinetics for successful outcomes.
Introduction to this compound
This compound is a heteroaromatic organoboron compound increasingly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structure, featuring an electron-donating morpholine group and a pyridyl core, offers unique electronic properties. However, like many 2-substituted pyridine boronic acids, it presents specific challenges, primarily its instability and propensity for undesired side reactions.[2][3] This guide provides a comprehensive framework for understanding and mitigating these challenges to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: It is a specialized chemical building block used primarily in the synthesis of complex organic molecules. Its main application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1] This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials where bi-aryl or heteroaryl-aryl structures are required.
Q2: How should I properly store and handle this reagent to ensure its stability?
A: Due to its inherent instability, proper storage is critical. This compound is hygroscopic and susceptible to degradation from air and moisture.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration or freezing (-20°C) is highly recommended.[4][5] Always handle the reagent quickly and minimize its exposure to the atmosphere.
Q3: What are the key advantages and challenges of using this specific boronic acid?
A:
-
Advantage: The electron-donating nature of the morpholine substituent can increase the nucleophilicity of the aryl-boron group, which may facilitate the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle, thereby improving reaction kinetics.
-
Challenge: The primary challenge is its poor stability. Like many 2-heteroaryl boronic acids, it is highly susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][6] This process consumes the reagent and reduces product yield. Furthermore, the lone pair on the pyridyl nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2]
Q4: Should I use the free boronic acid or a more stable derivative like a pinacol ester or MIDA boronate?
A: For this class of unstable boronic acids, using a stabilized derivative is strongly recommended.
-
Pinacol Esters: Offer improved stability over the free boronic acid.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline, and air-stable solids that are compatible with chromatography.[6][7] They are designed for the "slow release" of the active boronic acid under the reaction conditions. This is the preferred strategy for highly unstable reagents like 2-pyridyl boronic acids, as it keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing decomposition and favoring the desired cross-coupling reaction.[3][6]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during reactions with this compound.
Problem 1: Low to No Yield of Desired Product
A failed reaction can be attributed to several factors. The following workflow provides a systematic way to diagnose the issue.
In-Depth Analysis:
-
Cause 1: Reagent Decomposition: 2-pyridyl boronic acids are among the most unstable classes of boronic acids.[2] Decomposition via protodeboronation can occur on the shelf or, more rapidly, under basic aqueous conditions in the reaction flask.[8][9]
-
Cause 2: Inactive Catalyst: The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ. Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state.[4][10]
-
Solution: Use a modern, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species (e.g., Buchwald-type precatalysts).[11] Ensure ligands are stored under inert gas to prevent oxidation. For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, CataCXium A) are often required to promote efficient oxidative addition and reductive elimination.[11][12][13]
-
-
Cause 3: Inappropriate Base or Solvent: The base's role is to form the more nucleophilic boronate species, which is essential for transmetalation.[9] However, a base that is too strong or used with excess water can accelerate protodeboronation.[10] The solvent must dissolve all components and be compatible with the base and catalyst.[13]
Problem 2: Significant Formation of Side Products
Q: My main byproduct is 2-morpholinopyridine (from protodeboronation). How can I suppress this?
A: Protodeboronation is the Achilles' heel of this reagent class. It is the hydrolytic cleavage of the C–B bond and is often accelerated by heat and aqueous base.[2][9]
Mitigation Strategies:
-
Use a MIDA Boronate: This is the most effective method. Slow release from the stable MIDA adduct ensures the desired cross-coupling reaction outcompetes the protodeboronation pathway.[6][7]
-
Employ a Highly Active Catalyst: A faster catalytic cycle means the boronic acid has less time to decompose before it is consumed in the desired reaction.[12] Systems like XPhos Pd G3 or SPhos Pd G3 are excellent choices.
-
Minimize Water: While Suzuki couplings often benefit from some water, excess water provides the proton source for this side reaction. Use anhydrous solvents or a carefully controlled amount of water (e.g., 10:1 dioxane:water).[10]
-
Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to weaker options like potassium fluoride (KF) or potassium carbonate (K₂CO₃), which can reduce the rate of protonolysis.[8][10]
Q: I am observing a dimer of 2-morpholinopyridine (homocoupling). What is the cause?
A: Homocoupling is the palladium-catalyzed reaction of two boronic acid molecules. It is primarily caused by the presence of oxygen, which can facilitate this oxidative side reaction.[4][10] Mitigation Strategies:
-
Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[10][14]
-
Use a Pd(0) Source or Efficient Precatalyst: Start with a catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) or use a modern precatalyst that generates Pd(0) rapidly and cleanly to avoid side reactions involving Pd(II) species.[11]
-
Controlled Addition: In some cases, the slow addition of the boronic acid solution to the reaction mixture via syringe pump can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.[11]
Data Summary & Recommended Conditions
For successful coupling, starting with optimized conditions is crucial. The table below provides a validated starting point for your experiments.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Boronic Reagent | MIDA Boronate (1.1 equiv) | Provides superior stability and slow release, minimizing protodeboronation.[3][6] The slight excess ensures complete consumption of the limiting electrophile. |
| Aryl Halide | Aryl Bromide or Chloride (1.0 equiv) | Aryl chlorides are more challenging; they require a more active catalyst system (e.g., Buchwald ligands).[6] |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Air-stable, highly active precatalysts suitable for challenging heteroaryl couplings.[11] Higher loading may be needed for unreactive partners. |
| Base | K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases effective in many Suzuki reactions.[11] Must be finely powdered and anhydrous. |
| Solvent | Dioxane or Toluene/H₂O (10:1) | Aprotic solvents are generally preferred. A small amount of water can facilitate the dissolution of the base and formation of the active boronate.[4][11] Must be rigorously degassed. |
| Temperature | 80–110 °C | Temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause significant catalyst or reagent decomposition.[10] |
| Atmosphere | Strict Nitrogen or Argon | Essential to prevent catalyst deactivation and homocoupling side reactions.[4][10] |
Optimized Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a general guideline using the recommended MIDA boronate for enhanced stability and yield.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound MIDA ester (1.1 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. The aqueous layer can be back-extracted to recover any product.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[10][11]
References
- 1. (2-(morpholino-d8)pyridin-4-yl)boronic acid [myskinrecipes.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-Morpholinopyridine-4-boronic Acid
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Morpholinopyridine-4-boronic acid in their synthetic workflows. My aim is to move beyond generic advice and provide you with a robust, causality-driven framework for troubleshooting the unique challenges this substrate presents. Heterocyclic boronic acids, particularly those with a nitrogen atom adjacent to the C-B bond, are notoriously sensitive, and understanding their failure modes is the key to success.
This document is structured as a series of questions you are likely asking in the lab. We will address common failures, from low yields to complete reaction stalls, and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial points of failure. Before diving into complex optimization, ensure these fundamental parameters are correct.
Q1: My Suzuki-Miyaura coupling reaction with this compound failed completely. I only recovered my starting materials. What are the first things to check?
A1: A complete lack of reactivity almost always points to a fundamental issue with one of the core components of the catalytic cycle. Here is a checklist of the most likely culprits.
| Parameter to Check | Rationale & Causality | Recommended Action |
| Catalyst Activity | The active Pd(0) species is essential. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ. Oxygen can oxidize and deactivate the Pd(0) catalyst. | Use a fresh bottle of catalyst. Consider a more robust, air-stable precatalyst like a Buchwald G3 or G4 palladacycle, which generates the active Pd(0) more reliably.[1] |
| Oxygen Contamination | Oxygen not only deactivates the catalyst but also promotes the oxidative homocoupling of your boronic acid, consuming it in a non-productive pathway.[2][3] | Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes). Assemble the reaction under a positive pressure of an inert gas. |
| Reagent Purity | Boronic acids can degrade on the shelf, especially when exposed to air and moisture.[3] The purity of your aryl halide is also critical. | Verify the purity of your this compound by ¹H NMR. If it's old, consider purchasing a fresh batch. |
| Base & Solvent Choice | The base is required to form the boronate species [R-B(OH)₃]⁻, which is competent for transmetalation. However, an inappropriate base or solvent can prevent this or cause degradation. The physical state of the base (e.g., finely powdered) can also impact reactivity.[2] | Ensure your base is dry and, for solid bases, finely powdered. For this specific substrate, a milder base like K₃PO₄ or K₂CO₃ is often a good starting point to avoid degradation.[4] |
Q2: My reaction worked, but the yield is very low (<20%). What are the most common reasons for poor conversion?
A2: Low yield suggests that the catalytic cycle is turning over, but is inefficient or is being outcompeted by a decomposition pathway. The primary suspect for heteroaromatic boronic acids is protodeboronation.
| Potential Issue | Explanation | Optimization Strategy |
| Protodeboronation | This is the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid with a hydrogen atom. 2-Pyridyl boronic acids are exceptionally prone to this side reaction, especially under weakly acidic or basic conditions (pH 4-8).[5] | 1. Use Anhydrous Conditions: Strictly anhydrous solvents and reagents can significantly suppress this pathway.[6] 2. Choose the Right Base: While base is necessary, strong aqueous bases can accelerate protodeboronation. Consider weaker bases (K₃PO₄, Cs₂CO₃) or non-aqueous conditions.[7][8] 3. Increase Reaction Rate: A faster cross-coupling can "outrun" the slower decomposition. Use a more active catalyst/ligand system (see below).[9] |
| Suboptimal Catalyst/Ligand | The oxidative addition or reductive elimination steps may be slow. The electron-rich nature of the morpholinopyridine ring can also interact with and potentially inhibit the palladium center. | For electron-rich heteroaryl boronic acids, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are often required to accelerate the key steps in the catalytic cycle.[1][10] |
| Insufficient Temperature/Time | The reaction may simply be too slow under your current conditions. | Monitor the reaction by TLC or LC-MS. If you see starting materials remaining with no further product formation, temperature may be the issue. Incrementally increase the temperature (e.g., from 80°C to 100°C). Be aware that higher temperatures can also accelerate decomposition.[11] |
Troubleshooting Deeper Dive: A Workflow for Optimization
If the initial checks do not solve the problem, a more systematic approach is needed. The following diagram outlines a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for diagnosing and solving failed Suzuki-Miyaura reactions.
Focus on the Core Problem: Protodeboronation
For 2-pyridyl boronic acids, protodeboronation is the most significant competing reaction pathway and warrants special attention.
Q3: I see a significant amount of 2-morpholinopyridine in my crude reaction mixture by LC-MS. What is happening and how can I stop it?
A3: You are observing the product of protodeboronation. This occurs when the boronic acid is cleaved from the pyridine ring and replaced with a hydrogen atom from a proton source. The mechanism is particularly facile for 2-pyridyl boronic acids due to the influence of the adjacent nitrogen atom.[5] It can proceed through different pathways, often catalyzed by acid or base.[12][13]
The stability of 2-pyridyl boronic acid is highly pH-dependent, with maximum instability observed in the pH range of 4-8, where a zwitterionic intermediate that facilitates C-B bond cleavage is most readily formed.[5]
Caption: Competing pathways for the boronic acid starting material.
Strategies to Mitigate Protodeboronation:
-
Use a More Stable Boronic Acid Surrogate: This is the most robust solution. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, dramatically increases its stability.[14][15] MIDA boronates are particularly effective as they are highly stable solids that slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[16]
-
Employ Anhydrous Conditions: As mentioned, removing water can significantly slow this side reaction. Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and a non-aqueous soluble base like potassium trimethylsilanolate (TMSOK).[6]
-
Add a Lewis Acid Co-catalyst: Additives like Cu(OAc)₂ have been shown to help in challenging 2-pyridyl couplings. They are thought to attenuate protodeboronation pathways by coordinating to the Lewis-basic pyridine nitrogen.[6][16]
Validated Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol uses a modern catalyst system known for its effectiveness with challenging heteroaromatic substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and ligand (e.g., XPhos, 1.1 equiv relative to Pd) if not using an integrated precatalyst.
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent Addition:
-
Add previously degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, to a concentration of 0.1–0.2 M with respect to the aryl halide). If a co-solvent is needed, add degassed water (e.g., a 10:1 dioxane:water ratio).
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Preparation of the Air-Stable MIDA Boronate Ester
This protocol provides a method to convert the unstable boronic acid into a highly stable and easy-to-handle solid for use in subsequent "slow-release" cross-coupling reactions.[14]
-
Dissolution:
-
In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a mixture of toluene and DMSO (e.g., 10:1 ratio).
-
-
Azeotropic Dehydration:
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
-
Isolation:
-
Continue refluxing until no more water is collected. The MIDA boronate product will often precipitate from the toluene upon cooling.
-
Cool the mixture to room temperature, and collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold toluene or hexanes and dry under vacuum.
-
-
Usage:
-
This stable MIDA boronate can now be used directly in the Suzuki coupling protocol (Protocol 1), typically using 1.1 equivalents. The base (e.g., K₃PO₄) and water in the reaction will slowly hydrolyze the ester to release the boronic acid in situ.
-
Purification Guidance
Q4: I have successfully formed my product, but it is difficult to purify. What techniques are recommended for morpholinopyridine-containing compounds?
A4: The basic nitrogen of the pyridine ring and the morpholine group can make purification challenging, often causing streaking on silica gel columns.
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. To prevent streaking, add a small amount of a basic modifier to your mobile phase. Typically, 0.5–1% triethylamine (Et₃N) or ammonia in methanol is added to the more polar solvent (e.g., ethyl acetate or methanol).[17]
-
Reversed-Phase HPLC: For very polar compounds or difficult separations, reversed-phase (C18) HPLC can be effective. Use a mobile phase of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. You will then need to neutralize and extract the product from the collected fractions.
-
-
Acid-Base Extraction:
-
If the impurities are neutral, you can exploit the basicity of your product. Dissolve the crude material in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1 M HCl). Your product will move to the aqueous layer as the hydrochloride salt. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) and extract your purified product back into an organic solvent.
-
-
Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective purification method. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a suitable system.[17]
-
By understanding the inherent instability of this compound and applying these targeted troubleshooting strategies and protocols, you can significantly improve the success rate of your coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, pinacol ester AldrichCPR 888721-86-6 [sigmaaldrich.com]
- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 2-Morpholinopyridine-4-boronic Acid
Welcome to the technical support guide for 2-Morpholinopyridine-4-boronic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide not just protocols, but a deeper understanding of the molecule's behavior, enabling you to anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results in your synthetic endeavors.
Section 1: Compound Identification and Core Properties
This section provides essential information for identifying the correct reagent and understanding its basic physical properties. The pinacol ester is a common, more stable surrogate for the free boronic acid.
Frequently Asked Question
Q: What are the key identifiers for this compound and its pinacol ester?
A: Verifying the specific reagent you are using is a critical first step. The free boronic acid and its pinacol ester have distinct properties and stability profiles. Refer to the table below for key identifiers.
| Property | This compound | This compound, pinacol ester |
| Appearance | White to off-white solid | White to off-white solid[1] |
| CAS Number | 1218790-86-3 | 888721-86-6 |
| Molecular Formula | C₉H₁₃BN₂O₃ | C₁₅H₂₃BN₂O₃[2] |
| Molecular Weight | 208.02 g/mol | 290.17 g/mol [2] |
| Storage Temperature | 2-8°C | Typically 2-8°C, see supplier data |
Section 2: Optimal Storage and Safe Handling
Proper storage and handling are paramount to preserving the reagent's integrity and ensuring user safety. Boronic acids, particularly heteroaromatic ones, are susceptible to degradation if not stored correctly.
Frequently Asked Questions
Q: What are the optimal storage conditions for this compound?
A: To minimize degradation, this reagent should be stored under controlled conditions. Long-term storage at -20°C is recommended.[3][4] For routine short-term use, storage at 2-8°C in a desiccator is acceptable. The key is to protect it from three primary environmental factors: heat, moisture, and light. Always store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4]
Q: How should I handle this reagent in the lab to ensure safety and integrity?
A: Adherence to standard laboratory safety protocols is essential. This compound is classified as harmful if swallowed and can cause skin and eye irritation.[5][6] Always handle it in a well-ventilated area or a chemical fume hood.[7][8]
| Precaution | Rationale & Best Practice |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses or goggles, and a lab coat.[5][7] This prevents accidental skin/eye contact. |
| Dispensing | Weigh the solid rapidly in a low-humidity environment if possible. Avoid creating dust.[8][9] Minimize its exposure time to the ambient atmosphere. |
| Inert Atmosphere | When not in use, keep the container tightly sealed and preferably backfilled with an inert gas like argon or nitrogen to prevent moisture ingress and slow oxidative degradation. |
| Spill & Disposal | In case of a spill, avoid generating dust.[9] Collect the material using dry methods and place it in a sealed container for disposal according to your institution's guidelines.[7][9] |
Section 3: Understanding Stability and Degradation
The primary challenge in working with pyridine boronic acids is their inherent instability. Understanding the mechanisms of decomposition is the first step toward preventing them and troubleshooting failed reactions.
Q: What are the primary degradation pathways for pyridine boronic acids?
A: There are two main decomposition pathways that compete with the desired cross-coupling reaction: protodeboronation and oxidation. These processes are often accelerated by the very conditions required for Suzuki-Miyaura coupling (heat, base, water).[10]
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a common failure mode for many heteroaryl boronic acids, leading to the formation of an inactive 2-morpholinopyridine byproduct and frustratingly low yields.[10][11]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of trace peroxides or dissolved oxygen, leading to the formation of corresponding phenolic byproducts.[12] While less common than protodeboronation under strictly anaerobic coupling conditions, it contributes to reagent degradation over time.
References
- 1. This compound pinacol ester, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 2. scbt.com [scbt.com]
- 3. cusabio.com [cusabio.com]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.pt [fishersci.pt]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent effects on 2-Morpholinopyridine-4-boronic acid reactivity
Technical Support Center: 2-Morpholinopyridine-4-boronic acid
A Guide to Understanding Solvent Effects in Cross-Coupling Reactions
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on the critical role of solvents in determining reaction outcomes. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and general reactivity of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2] The morpholine and pyridine moieties make it a valuable building block for introducing these specific functionalities into target molecules.
Q2: How do the morpholino and pyridine groups on the boronic acid affect its properties and reactivity?
A2: The electronic nature of the heteroaryl ring significantly influences reactivity.[2] The pyridine ring is π-deficient, which can sometimes present challenges in Suzuki-Miyaura couplings.[2] The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[2] Furthermore, pyridinyl boronic acids, especially those with the boron group at the 2-position, are known to be susceptible to a significant side reaction called protodeboronation.[2][3][4][5][6] While 4-pyridinyl boronic acids generally show good stability, the presence of the electron-donating morpholino group can modulate the electronic properties and solubility of the molecule.
Q3: What is protodeboronation and why is it a major concern with this type of reagent?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][6] This process consumes the boronic acid, reducing the yield of the desired coupled product and forming a morpholinopyridine byproduct that can complicate purification.[6] For heteroaromatic boronic acids containing a basic nitrogen, like this compound, this reaction can be particularly problematic.[3][6] The reaction mechanism can be complex and is highly dependent on factors like pH, temperature, and the presence of water.[3][6]
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes. To mitigate instability and prevent premature protodeboronation, boronic acids can be converted into more stable derivatives.[1][3] Common alternatives include boronic esters, such as pinacol esters, or N-coordinated boronates like MIDA (N-methyliminodiacetic acid) boronates.[1][3][4] These derivatives often exhibit improved stability and can be used in "slow release" strategies where the active boronic acid is generated in situ under the reaction conditions.[3] Complexing the boronic acid with diethanolamine is another effective method to create air- and water-stable crystalline solids that can be used directly in coupling reactions.[7]
Part 2: Troubleshooting Guide - Solvent Effects
The choice of solvent is a critical parameter that is often underestimated.[8][9] It can dramatically influence reaction rate, yield, and impurity profiles. This section provides a question-and-answer guide to troubleshoot common issues related to solvent selection.
Q5: My reaction is showing low or no conversion. Could the solvent be the issue?
A5: Absolutely. The solvent plays a multifaceted role, and poor conversion is a common symptom of a suboptimal choice.[8][9][10][11] Consider the following:
-
Solubility: The most fundamental role of the solvent is to dissolve the reactants (boronic acid, aryl halide), the base, and the catalyst system. If any component is poorly soluble, the reaction will be slow or may not proceed at all.[12] For instance, if you are using a nonpolar solvent like toluene and a highly polar salt-based reactant, solubility may be the limiting factor.
-
Catalyst Inhibition: Some solvents can coordinate to the palladium catalyst. While some coordination is necessary to stabilize the catalyst, overly strong coordination can inhibit its activity by blocking sites needed for the catalytic cycle to proceed.[9] For example, highly coordinating polar aprotic solvents like DMF or DMSO might sometimes slow down reactions compared to less coordinating solvents like THF or dioxane.[10]
-
Base Incompatibility: The effectiveness of the base is highly dependent on the solvent. An inorganic base like K₂CO₃ requires at least a small amount of water or a polar protic solvent to be effective. In a completely anhydrous, nonpolar solvent, its basicity will be significantly diminished.
Troubleshooting Steps:
-
Check Solubility: Visually inspect your reaction mixture. Is everything dissolved? If not, consider a solvent system that better matches the polarity of your substrates. Sometimes a mixture of solvents (e.g., toluene/water, dioxane/water) is necessary.[1]
-
Switch Solvent Class: If you are using a polar aprotic solvent (e.g., DMF, MeCN) and seeing poor results, try a less coordinating ethereal solvent (e.g., THF, 1,4-dioxane) or a nonpolar aromatic solvent (e.g., toluene).[1] The opposite is also true; sometimes poor solubility in nonpolar solvents necessitates moving to a more polar option.[10][12]
-
Consider a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can help shuttle the base or boronate between the two layers, increasing the reaction rate.
Q6: I'm observing a significant amount of the protodeboronated byproduct. How can my solvent choice reduce this?
A6: Protodeboronation is highly sensitive to the solvent environment, particularly the presence of protic sources.[3][6]
-
Water Content: Water is often the primary proton source for this side reaction.[6] While aqueous bases are common in Suzuki couplings, excessive water can accelerate protodeboronation.
-
Protic Solvents: Alcohols (e.g., methanol, isopropanol) can also serve as proton donors and may increase the rate of protodeboronation, especially at elevated temperatures.[10]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates that lead to protodeboronation.[10]
Troubleshooting Steps:
-
Minimize Water: If using an aqueous base, use the minimum amount of water necessary. Alternatively, switch to an anhydrous solvent (e.g., dry dioxane, toluene) and an anhydrous base (like Cs₂CO₃ or KF).[6]
-
Avoid Protic Solvents: If protodeboronation is severe, avoid using alcohols as the primary solvent. Ethereal or aromatic solvents are generally preferred.[1]
-
Use Boronic Esters: As mentioned in Q4, converting the boronic acid to a more stable form like a pinacol or MIDA ester is one of the most effective strategies to combat protodeboronation.[1][3][4]
Q7: My reaction is producing a lot of homocoupling product (a biaryl of my boronic acid). How is this related to the solvent?
A7: Homocoupling of the boronic acid is often a result of oxidation and is influenced by the presence of oxygen and the palladium catalyst's state.[1][4] While not directly a solvent effect, the solvent choice can play an indirect role.
-
Oxygen Solubility: Solvents have different capacities to dissolve oxygen. Degassing the solvent thoroughly before use is crucial to minimize oxygen-mediated side reactions.[1]
-
Pd(II) Precatalysts: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to the active Pd(0) form. This reduction can sometimes occur via homocoupling of two boronic acid molecules.[1][4] The solvent can influence the speciation and stability of the Pd(II) and Pd(0) complexes.[13]
Troubleshooting Steps:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: Consider starting with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to bypass the initial reduction step that can lead to homocoupling.
-
Solvent Purity: Ethereal solvents like THF can form peroxides upon storage in the presence of air and light.[4] These peroxides are oxidants and can promote homocoupling. Always use freshly distilled or inhibitor-free, peroxide-free solvents.[4]
Part 3: Data & Protocols
Table 1: General Solvent Selection Guide for Suzuki-Miyaura Coupling
This table provides a summary of common solvents and their general characteristics in the context of Suzuki-Miyaura reactions. The optimal choice is always substrate-dependent and requires empirical validation.
| Solvent Class | Examples | Polarity | Coordinating Ability | Common Use Cases & Considerations |
| Aromatic | Toluene, Xylenes | Low | Low | Good for nonpolar substrates. Often used with aqueous bases in biphasic systems. High boiling points allow for high reaction temperatures. |
| Ethers | 1,4-Dioxane, THF, DME, 2-MeTHF | Medium | Medium | Excellent general-purpose solvents. Good balance of polarity and coordinating ability. Prone to peroxide formation.[4] |
| Polar Aprotic | DMF, DMAc, NMP, Acetonitrile | High | High | Used when high solubility for polar reactants is required. Can sometimes inhibit catalyst activity due to strong coordination.[10] |
| Alcohols | Isopropanol, n-Butanol, Ethanol | High (Protic) | High | Can act as both solvent and a mild base/proton source. May increase protodeboronation.[10] |
| Water | H₂O | High (Protic) | High | Used as a co-solvent with organic solvents, especially with inorganic bases. Essential for dissolving bases like K₂CO₃ or K₃PO₄. Can be the proton source for protodeboronation.[6] |
Experimental Protocol: Screening Solvents for Optimal Reactivity
This protocol provides a general workflow for identifying the best solvent for your specific reaction involving this compound.
-
Reagent Preparation : In parallel, to a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 3.0 equiv).
-
Solvent Addition : To each vial, add a different degassed solvent (or solvent mixture, e.g., Dioxane/H₂O 4:1) to achieve a standard concentration (e.g., 0.1 M with respect to the aryl halide).
-
Reaction Execution : Seal the vials and place them in a preheated reaction block or oil bath at a consistent temperature (e.g., 80-100 °C).
-
Monitoring : Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts like the protodeboronated starting material.
-
Analysis : Compare the results across the different solvents to identify the system that provides the best balance of reaction rate, yield, and minimal side product formation.
Visualizing the Process
The following diagrams illustrate key concepts discussed in this guide.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram shows the fundamental steps of the Suzuki-Miyaura coupling. The solvent (not explicitly shown) influences every step by solvating the palladium complexes, reactants, and base, thereby affecting the energy barriers of each transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Logic for Solvent-Related Issues
This decision tree provides a logical workflow for diagnosing and solving common problems encountered during the reaction, with a focus on solvent choice.
Caption: A decision tree for troubleshooting solvent issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 2-Morpholinopyridine-4-boronic acid and Its Isomers
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Morpholinopyridine-4-boronic acid, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for the free acid, this document focuses on a predictive approach grounded in established spectroscopic principles. We will compare its expected spectral features with those of key alternatives—the regioisomeric 6-Morpholinopyridine-2-boronic acid and the parent Pyridine-4-boronic acid —to provide a clear framework for structural verification and differentiation.
Introduction: The Importance of Structural Verification
This compound belongs to a critical class of reagents used extensively in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The presence of the morpholine moiety enhances solubility and can modulate the electronic properties and biological activity of target molecules. Accurate and unambiguous characterization of such building blocks is paramount to ensure the integrity of synthetic outcomes and the reliability of downstream applications in drug development and materials research. NMR and MS are the cornerstone techniques for this purpose, providing a detailed fingerprint of the molecular structure.
Mass Spectrometry (MS) Analysis: Beyond the Molecular Ion
Electrospray Ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like pyridine boronic acids. Its soft ionization mechanism typically preserves the molecular structure, allowing for accurate molecular weight determination.
Causality Behind the Methodology: Why ESI-MS?
ESI is ideal for this class of compounds as it readily forms protonated molecular ions, [M+H]⁺, in positive ion mode, which is suitable for the basic pyridine nitrogen. This avoids the harsh conditions of other ionization techniques that could cause premature fragmentation or degradation, providing a clear signal for the parent molecule.
Expected Mass Spectrum of this compound
The molecular formula for this compound is C₉H₁₃BN₂O₃, with a monoisotopic mass of 208.1019 g/mol . In a typical positive-mode ESI-MS spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 209.1092.
However, a key characteristic of boronic acids in MS is their propensity for in-source dehydration to form cyclic trimeric anhydrides known as boroxines [1][2]. This is a crucial diagnostic feature. The formation of the boroxine is a concentration-dependent equilibrium process that can be observed in the mass spectrum, especially under certain instrumental conditions.
-
[M+H]⁺: Expected at m/z 209.1
-
[M+Na]⁺: Often observed as a sodium adduct at m/z 231.1
-
Dehydrated Ion [M+H-H₂O]⁺: A potential fragment at m/z 191.1
-
Boroxine [M₃-3H₂O+H]⁺: The protonated trimer at m/z 569.3
Workflow for MS Analysis
Caption: Workflow for ESI-MS analysis of pyridine boronic acids.
Comparison with Alternatives
The key differentiator in MS for regioisomers like 2- and 6-morpholinopyridine boronic acids is not their parent mass, which is identical, but potentially their fragmentation patterns in tandem MS (MS/MS) experiments. However, for routine confirmation, their mass spectra will be indistinguishable. The primary comparison is with Pyridine-4-boronic acid, which has a significantly different mass.
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₃BN₂O₃ | 208.02 | 209.1 |
| 6-Morpholinopyridine-2-boronic acid[3] | C₉H₁₃BN₂O₃ | 208.02 | 209.1 |
| Pyridine-4-boronic acid[4][5] | C₅H₆BNO₂ | 122.92 | 123.9 |
NMR Spectroscopy Analysis: A Detailed Structural Map
NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule. For boronic acids, ¹H, ¹³C, and even ¹¹B NMR are highly informative.
Causality Behind Experimental Choices
-
Solvent Selection: A polar aprotic solvent like DMSO-d₆ is often preferred for boronic acids. It is an excellent solvent for these compounds and allows for the observation of the exchangeable B(OH)₂ protons, which typically appear as a broad singlet. In contrast, these protons would rapidly exchange with deuterium in solvents like D₂O or CD₃OD, leading to their disappearance from the spectrum.
-
¹¹B NMR: This technique is specifically sensitive to the boron nucleus and provides direct evidence of the boronic acid group. The chemical shift is highly indicative of the hybridization state (sp² for the trigonal planar acid vs. sp³ for a tetrahedral boronate ester or adduct)[6][7].
-
¹³C NMR: While essential for mapping the carbon skeleton, the carbon atom directly attached to the boron (the ipso-carbon) is often difficult to observe. This is due to quadrupolar broadening caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar), which can significantly shorten the relaxation time of the carbon, leading to a very broad, low-intensity signal that can be lost in the baseline noise[8].
Key Structural Features and NMR Correlation
Caption: Predicted ¹H NMR signal assignments for the target molecule.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) of this compound
-
Pyridine Protons: The substitution pattern (morpholine at C2, boronic acid at C4) will dictate the chemical shifts and coupling. The electron-donating morpholine group will shield adjacent protons, while the boronic acid is weakly electron-withdrawing.
-
δ ~8.0-8.2 ppm (d, 1H, H-6): This proton is ortho to the nitrogen and will be the most deshielded aromatic proton.
-
δ ~7.0-7.2 ppm (d, 1H, H-5): Coupled to H-6.
-
δ ~6.8-7.0 ppm (s, 1H, H-3): This proton has no ortho neighbors and is expected to appear as a singlet or a very narrowly split doublet from meta-coupling.
-
-
Morpholine Protons: These typically appear as two distinct multiplets, often resembling triplets due to the chair conformation and coupling patterns.
-
δ ~3.6-3.8 ppm (m, 4H, -O-CH₂-): The protons adjacent to the oxygen atom.
-
δ ~3.3-3.5 ppm (m, 4H, -N-CH₂-): The protons adjacent to the pyridine ring nitrogen.
-
-
Boronic Acid Protons:
-
δ ~8.0 ppm (br s, 2H, B(OH)₂): A broad, exchangeable singlet. Its position can vary.
-
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆) of this compound
Based on known substituent effects for pyridine rings, the following shifts can be predicted[9][10]:
-
Pyridine Carbons:
-
δ ~160 ppm (C-2): Carbon bearing the morpholine group.
-
δ ~158 ppm (C-6): Carbon adjacent to the ring nitrogen.
-
δ ~150 ppm (C-4): The ipso-carbon attached to boron. This signal is expected to be very broad or unobservable[8].
-
δ ~110 ppm (C-5):
-
δ ~105 ppm (C-3):
-
-
Morpholine Carbons:
-
δ ~66 ppm (-O-CH₂-):
-
δ ~45 ppm (-N-CH₂-):
-
Comparison of Predicted ¹H NMR Data
The key to distinguishing isomers via ¹H NMR lies in the splitting patterns and chemical shifts of the pyridine protons.
| Compound | H-6 (δ, mult.) | H-5 (δ, mult.) | H-3 / H-4 (δ, mult.) | Morpholine Protons (ppm) |
| This compound (Predicted) | ~8.1 (d) | ~7.1 (d) | ~6.9 (s, H-3) | ~3.7 & ~3.4 |
| 6-Morpholinopyridine-2-boronic acid (Predicted) | --- | ~7.6 (d, H-5) | ~7.7 (t, H-4), ~6.8 (d, H-3) | ~3.7 & ~3.5 |
| Pyridine-4-boronic acid (Experimental)[11] | ~8.6 (d, H-2/6) | --- | ~7.5 (d, H-3/5) | N/A |
Experimental Protocols
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the boronic acid at 1 mg/mL in methanol. Dilute to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid aids in protonation for positive ion mode.
-
Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
Acquisition Parameters (Positive Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): 8-12 L/min at 300-350 °C
-
Mass Range: m/z 100-1000 to encompass the monomer and potential boroxine trimer.
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with argon, varying collision energy (10-40 eV) to induce fragmentation of the selected precursor ion ([M+H]⁺).
-
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Acquisition: Standard proton acquisition with a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and potential signal broadening.
-
Processing: Apply a line broadening of 1-2 Hz. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
Conclusion
While direct experimental data for this compound is not widely published, a robust analytical characterization can be achieved through a combination of predictive methods and comparison with well-characterized analogues. Mass spectrometry should confirm the molecular weight via the [M+H]⁺ ion at m/z 209.1 and may reveal the presence of the diagnostic boroxine trimer. ¹H NMR is the most powerful tool for isomeric differentiation, with the unique singlet for the H-3 proton serving as a clear fingerprint for the 2,4-disubstituted pattern, distinguishing it from other regioisomers. This guide provides the foundational principles and expected data to enable researchers to confidently verify the structure and purity of this important synthetic building block.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1310385-04-6 | 6-Morpholinopyridine-2-boronic acid - Synblock [synblock.com]
- 4. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. testbook.com [testbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-4-boronic acid(1692-15-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Biological Activity of 2-Morpholinopyridine-4-boronic Acid Analogs: A Roadmap for Discovery
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. The 2-morpholinopyridine-4-boronic acid core represents a compelling starting point for inhibitor design, merging the established pharmacophoric features of the morpholine and pyridine rings with the versatile reactivity of the boronic acid warhead. This guide provides an in-depth technical comparison of the potential biological activities of its analogs, supported by experimental rationale and methodologies, to empower your discovery programs.
The Scientific Rationale: Why this compound?
The convergence of three key structural motifs within this scaffold underpins its therapeutic potential:
-
The Boronic Acid Moiety : A versatile pharmacophore, the boronic acid group is a bioisostere of the carboxylic acid group and can act as a transition-state analog inhibitor of various enzymes.[1] Its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites makes it a powerful tool for achieving high-potency inhibition.[2] This mechanism is central to the action of FDA-approved drugs like bortezomib (Velcade®) and vaborbactam.
-
The Pyridine Ring : A common feature in many biologically active molecules, the pyridine ring serves as a rigid scaffold for orienting substituents and can engage in various non-covalent interactions within a target's binding site, including hydrogen bonding and π-stacking.[3][4]
-
The Morpholine Group : The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.[5] It can also participate in hydrogen bonding interactions.
The strategic combination of these three components suggests that this compound analogs are prime candidates for inhibitors of enzymes where a nucleophilic residue plays a key role in catalysis.
Potential Biological Targets and Therapeutic Areas
While direct, extensive studies on this compound analogs are emerging, the biological activities of closely related morpholinopyrimidine derivatives provide a strong predictive framework for their potential applications.[6][7][8] Based on this, key therapeutic areas to explore include:
-
Inflammation : Chronic inflammation is a hallmark of numerous diseases. Analogs of this scaffold could potentially target key inflammatory mediators. For instance, morpholinopyrimidine derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation.[6][7][8]
-
Oncology : The dysregulation of signaling pathways is fundamental to cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a major focus of cancer drug discovery.[5] The morpholine moiety is a key feature in many PI3K inhibitors, suggesting that this compound analogs could be developed as anticancer agents targeting this or other kinase pathways.
A Comparative Framework for Analog Design and Evaluation
To systematically explore the biological potential of this scaffold, a focused library of analogs should be synthesized and evaluated. The following sections outline a strategic approach to analog design, key experimental protocols, and a predictive structure-activity relationship (SAR) analysis.
Synthetic Strategy for Analog Generation
The synthesis of a diverse library of this compound analogs can be achieved through established organic chemistry methodologies. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for producing a library of this compound analogs.
This strategy allows for the introduction of diversity at multiple points on the pyridine ring, enabling a thorough exploration of the structure-activity landscape.
Comparative Biological Evaluation: Key Assays
To compare the biological activity of the synthesized analogs, a panel of in vitro assays should be employed. The choice of assays will be guided by the hypothesized biological targets.
Objective: To determine the potential of the analogs to inhibit key inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value for each analog.
Objective: To evaluate the cytotoxic and anti-proliferative effects of the analogs on cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each analog.
Predictive Structure-Activity Relationship (SAR)
Based on published data for related heterocyclic boronic acids and morpholinopyrimidines, we can construct a predictive SAR table to guide analog design.
| Position of Substitution | Nature of Substituent | Predicted Impact on Activity | Rationale |
| Pyridine Ring (e.g., C3, C5, C6) | Electron-withdrawing groups (e.g., -F, -Cl, -CF3) | Potential to increase potency | May enhance the Lewis acidity of the boronic acid, promoting interaction with the target enzyme. |
| Electron-donating groups (e.g., -OCH3, -CH3) | May decrease potency | Could reduce the Lewis acidity of the boronic acid. | |
| Bulky substituents | May decrease activity | Could introduce steric hindrance, preventing optimal binding to the target. | |
| Morpholine Ring | Unsubstituted | Generally favorable for PK properties | The morpholine ring is often optimal for solubility and metabolic stability. |
| Boronic Acid | Free boronic acid | Essential for activity | The boronic acid is the reactive "warhead" that interacts with the enzyme's active site. |
| Boronic ester (e.g., pinacol ester) | Inactive prodrug form | The ester protects the boronic acid and is typically hydrolyzed in vivo to release the active form. |
Note: This SAR table is predictive and requires experimental validation.
Visualizing the Mechanism of Action
The inhibitory activity of boronic acids often relies on their ability to mimic the transition state of the enzymatic reaction.
Caption: Boronic acid inhibitors form a reversible covalent adduct with active site serine residues, mimicking the natural transition state.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors for a range of therapeutic applications, particularly in inflammation and oncology. This guide provides a foundational framework for initiating a discovery program around this scaffold. Future work should focus on synthesizing a diverse library of analogs and screening them against a panel of relevant biological targets to elucidate a definitive structure-activity relationship. Subsequent optimization of lead compounds for potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to the Comprehensive Purity Validation of 2-Morpholinopyridine-4-boronic acid
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern medicinal chemistry, 2-Morpholinopyridine-4-boronic acid and its derivatives are indispensable building blocks. Their utility in forming carbon-carbon bonds, most notably through Suzuki-Miyaura cross-coupling reactions, allows for the efficient synthesis of complex molecular architectures found in numerous pharmaceutical agents. The purity of these intermediates is not a mere quality metric; it is a cornerstone of successful drug development, directly influencing reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Even trace impurities can poison catalysts, generate unwanted side products, and complicate downstream purification, ultimately impacting the safety and efficacy of the therapeutic candidate.
This guide provides a comprehensive framework for validating the purity of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, multi-technique approach to ensure the quality of this critical reagent. We will delve into the causality behind experimental choices, provide actionable protocols, and present a logical workflow for confident purity assessment.
Understanding the Impurity Landscape
Effective purity validation begins with anticipating the likely impurities. For boronic acids, these typically fall into three categories:
-
Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthetic route.
-
Inherent Impurities: Species formed due to the intrinsic reactivity of the boronic acid functional group. The most common of these is the boroxine , a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][2][3] This equilibrium between the acid and its anhydride is a crucial consideration during analysis and storage.[3][4]
-
Degradation Products: Protodeboronation, where the C-B bond is cleaved, can occur under acidic or basic conditions, leading to the formation of 2-morpholinopyridine.[5]
The Analytical Gauntlet: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of purity. A self-validating, orthogonal approach combining several methods is essential for unambiguous characterization. Our recommended workflow integrates structural elucidation, chromatographic separation, and assessment of non-chromophoric and inorganic impurities.
Structural Confirmation and Primary Purity Assessment: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural verification and initial purity assessment. It provides direct information about the molecular structure and can quantify organic impurities with protons.
-
Why NMR? ¹H NMR confirms the identity of the compound by showing the expected proton signals and their integrations. It is also excellent for detecting and quantifying organic, proton-bearing impurities. ¹¹B NMR is uniquely suited to probe the environment of the boron atom, allowing for the direct observation of the boronic acid versus its boroxine anhydride form.[5][6][7] The sp²-hybridized boron of the boronic acid and the boroxine typically appear around δ 28-30 ppm, while a tetracoordinate sp³-hybridized boronate species would shift significantly upfield.[6]
Experimental Protocol: ¹H and ¹¹B NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample. Dissolve in a deuterated solvent such as DMSO-d₆ or CDCl₃. Rationale: DMSO-d₆ is often preferred as it readily dissolves both the boronic acid and its more polar impurities. The residual water peak in DMSO can exchange with the B(OH)₂ protons, which may broaden or shift this signal.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral window is wide enough to capture all aromatic and aliphatic protons. Integrate all signals corresponding to the target molecule and any visible impurities.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This provides a simpler spectrum with sharper signals, focusing solely on the boron environments.
-
Analysis:
-
In the ¹H NMR, verify the expected chemical shifts and coupling patterns for the pyridine and morpholine protons.
-
Quantify organic impurities by comparing their integral values to a known signal of the main compound.
-
In the ¹¹B NMR, look for a primary signal consistent with the trigonal boronic acid/boroxine. The presence of significant additional signals could indicate other boron-containing species.
-
Diagram: Key Impurities of this compound
Caption: Common impurities arising from dehydration and degradation.
High-Resolution Separation and Quantification: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual components in a mixture with high precision.[8]
-
Why HPLC? HPLC provides superior resolution to separate structurally similar impurities from the main compound. When coupled with a UV detector, it allows for accurate quantification based on peak area, making it ideal for determining purity levels for release testing. A well-developed method can separate the target boronic acid from its pinacol ester, potential precursors, and degradation products.[9][10]
Experimental Protocol: Reverse-Phase HPLC
-
Column Selection: A C18 column (e.g., Acquity BEH C18, XSelect HSS T3) is a robust starting point for separating moderately polar compounds.[8]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically effective. Rationale: The acid suppresses the ionization of the boronic acid's hydroxyl groups and any basic nitrogen atoms, leading to better peak shape and retention on a reverse-phase column.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 254 nm or a wavelength specific to the compound's chromophore.
-
Gradient: Start with a low organic phase concentration (e.g., 5-10% acetonitrile) and ramp up to a high concentration (e.g., 95%) over 10-15 minutes to elute all components.
-
-
Analysis: Calculate purity by the area percent method, where the area of the main peak is divided by the total area of all peaks. For higher accuracy, use a reference standard for quantitative analysis.
Comparative Data: HPLC Purity Analysis
| Lot ID | Main Peak Area % | Boroxine Impurity (%) | Deboronated Impurity (%) | Other Impurities (%) |
| Lot A | 99.52% | 0.15% | 0.08% | 0.25% |
| Lot B | 97.80% | 1.20% | 0.45% | 0.55% |
This table illustrates how HPLC can quantitatively differentiate between a high-purity batch (Lot A) and one with significant levels of key impurities (Lot B).
Unambiguous Identification of Impurities: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
-
Why LC-MS? While HPLC-UV can quantify impurities, it cannot identify them. LC-MS provides the molecular weight of the components eluting from the column, allowing for the confident identification of unknown peaks corresponding to expected impurities like boroxines or process-related side products.[8]
Assessing Water Content: Karl Fischer Titration
The presence of water can drive the equilibrium from the boroxine anhydride back to the boronic acid.[3] Therefore, quantifying the water content is essential for a complete purity profile.
-
Why Karl Fischer? This technique is highly specific for water and can determine trace amounts, unlike methods like loss-on-drying which also measure volatile solvents.[11][12] It is the standard method for water content determination in pharmaceutical materials.[13] However, boronic acids can sometimes interfere with the KF reaction, so method validation is crucial.[13]
Experimental Protocol: Volumetric Karl Fischer
-
Instrument Setup: Use a volumetric Karl Fischer titrator. The solvent should be a methanol-based KF reagent.
-
Titrant Standardization: Standardize the KF titrant (e.g., Composit 5) using a certified water standard or disodium tartrate dihydrate.
-
Sample Analysis: Accurately weigh a suitable amount of the boronic acid sample and add it to the titration vessel.
-
Titration: Titrate the sample with the standardized reagent until the endpoint is reached, typically detected potentiometrically.[11]
-
Calculation: The instrument's software will calculate the water content as a percentage (w/w).
Workflow for Comprehensive Purity Validation
A logical, step-by-step workflow ensures that all aspects of purity are addressed systematically.
Diagram: Purity Validation Workflow
Caption: A systematic workflow for validating boronic acid purity.
Conclusion and Best Practices
Validating the purity of this compound is a multi-faceted task that is critical for ensuring the reproducibility and success of synthetic chemistry in a research and development setting. A reliance on a single analytical method is insufficient and can lead to costly downstream failures.
Key Takeaways:
-
Embrace Orthogonality: Combine NMR (structure), HPLC (separation/quantification), LC-MS (identification), and Karl Fischer (water content) for a complete and trustworthy purity assessment.
-
Understand the Impurities: Be aware of the potential for boroxine formation and protodeboronation, and ensure your analytical methods can resolve and identify these species.
-
Method Validation is Key: The protocols described here are starting points. Each method should be properly validated for your specific instrumentation and sample matrix to ensure accuracy and precision.
By implementing this comprehensive analytical strategy, scientists can proceed with confidence, knowing that the quality of their starting materials will support, rather than hinder, their path to innovation.
References
- 1. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. news-medical.net [news-medical.net]
A Researcher's Guide to the Computational Analysis of 2-Morpholinopyridine-4-boronic acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the ability to predict molecular properties and interactions is paramount. Computational chemistry provides a powerful lens to investigate novel chemical entities, accelerating the design-test-learn cycle. This guide offers an in-depth look at performing computational studies on 2-Morpholinopyridine-4-boronic acid, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.
Rather than presenting a rigid protocol, this guide provides a flexible yet rigorous framework. We will explore the "why" behind the "how," grounding our computational choices in established principles. To illustrate the impact of its unique structural features, we will compare the predicted properties of this compound with two foundational boronic acids: Phenylboronic acid and Pyridine-4-boronic acid. This comparative analysis will illuminate the electronic and steric contributions of the morpholine and pyridine moieties.
The Significance of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives are indispensable tools in both synthetic and medicinal chemistry. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the realm of drug discovery, the boronic acid functional group is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[1] This is due to their unique ability to form reversible covalent bonds with serine residues in enzyme active sites, making them potent inhibitors.[3] The pyridine ring, a common scaffold in pharmaceuticals, often enhances water solubility and provides a key interaction point for biological targets.[4] The addition of a morpholino group can further modulate physicochemical properties such as solubility and metabolic stability.
A Comparative Computational Workflow
Our investigation will follow a logical progression, starting from the fundamental electronic structure of the molecules and moving towards their potential interactions in a biological context. This workflow is designed to be self-validating, with each step building upon the insights of the previous one.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Morpholinopyridine-4-boronic Acid and Its Esters: A Comparative Analysis of Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that can profoundly influence the efficiency, yield, and reproducibility of synthetic campaigns. This guide provides an in-depth, objective comparison of the reactivity of 2-morpholinopyridine-4-boronic acid and its commonly employed esters, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. By synthesizing technical data and mechanistic insights, this document aims to empower chemists to make informed decisions in the strategic assembly of complex molecules.
The 2-morpholinopyridine scaffold is a privileged motif in medicinal chemistry, imparting favorable physicochemical properties to drug candidates. Consequently, the ability to efficiently incorporate this fragment via robust cross-coupling methodologies is of paramount importance. Boronic acids and their ester derivatives are the premier reagents for this purpose, though their reactivity profiles differ significantly.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between using a free boronic acid and its esterified counterpart lies a fundamental trade-off between chemical reactivity and operational stability.[1]
-
This compound: This reagent is generally the more reactive species in Suzuki-Miyaura couplings.[2][3] Its enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[4] However, this heightened reactivity comes at the cost of diminished stability. Boronic acids, particularly those featuring heteroaromatic systems, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and lead to inconsistent reaction yields.[2][4]
-
Boronic Esters (Pinacol and MIDA): To mitigate the stability issues of free boronic acids, various ester derivatives have been developed, with pinacol and N-methyliminodiacetic acid (MIDA) esters being among the most common. These esters offer significantly greater stability, are often crystalline solids that are easier to handle and purify, and exhibit a longer shelf-life.[5][6] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is critical. The trade-off for this enhanced stability is often a attenuated reaction rate compared to the parent boronic acid.[4]
Mechanistic Considerations in Suzuki-Miyaura Coupling
The prevailing mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex. The key step where the choice of boron reagent becomes critical is transmetalation, the transfer of the organic group (in this case, the 2-morpholinopyridinyl moiety) from boron to the palladium center.
It is widely accepted that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions.[4][5] However, kinetic and computational studies have also provided evidence for the direct transmetalation of boronic esters without prior hydrolysis, particularly for certain types of esters.[5]
MIDA boronates represent a special case. These derivatives are exceptionally stable and are often unreactive under anhydrous cross-coupling conditions.[6] Their utility stems from a slow-release mechanism under aqueous basic conditions, where the MIDA ligand is hydrolyzed to gradually liberate the free boronic acid.[7] This slow release can be highly advantageous for unstable boronic acids, such as those of 2-substituted pyridines, as it maintains a low concentration of the reactive species, thereby minimizing decomposition while still allowing for efficient cross-coupling.[7][8]
Comparative Performance Data
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference (for analogous systems) |
| 2-Pyridylboronic Acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Often low to moderate due to decomposition | [1] |
| 2-Pyridylboronic Acid Pinacol Ester | Aryl Bromide | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Modest to Good | [1][10] |
| 2-Pyridyl MIDA Boronate | Aryl Chloride | Pd₂(dba)₃ / XPhos | K₂CO₃ | DMF/IPA | 100 | Excellent (e.g., 90-96%) | [7] |
This table presents representative data for analogous 2-pyridyl systems to illustrate the expected reactivity trends for this compound and its esters.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Flow for Reagent Selection
Caption: Decision tree for selecting the appropriate boron reagent.
Conclusion
The choice between this compound and its ester derivatives is a nuanced one that depends on the specific requirements of the synthetic task at hand. For rapid, straightforward couplings where reagent stability is less of a concern, the free boronic acid may offer the advantage of higher reactivity. However, for more complex synthetic endeavors, and particularly when dealing with challenging coupling partners, the enhanced stability and handling properties of the pinacol and MIDA esters are highly advantageous. The MIDA boronate, with its slow-release mechanism, presents a particularly elegant solution to the inherent instability of 2-pyridylboronic acids, often leading to superior and more reproducible yields. A thorough understanding of the reactivity-stability trade-off and the underlying mechanistic principles is crucial for the rational design and successful execution of Suzuki-Miyaura cross-coupling reactions in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Morpholinopyridine-4-boronic Acid and its Derivatives in Suzuki-Miyaura Cross-Coupling
Introduction: The Value of the 2-Morpholinopyridine Scaffold
In the landscape of modern drug discovery and development, the 2-morpholinopyridine moiety is a privileged scaffold, appearing in a multitude of biologically active molecules. Its unique combination of a hydrogen bond acceptor (the pyridine nitrogen), a bulky, conformationally restricted morpholine group, and a synthetically versatile pyridine ring makes it a cornerstone for building complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for elaborating this core, allowing for the precise formation of C-C bonds.[1] The choice of the boron-containing reagent is, therefore, a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of 2-Morpholinopyridine-4-boronic acid with its most common alternative, the corresponding pinacol ester derivative. We will explore the fundamental chemical principles governing their reactivity and stability, present supporting experimental data from a benchmark reaction, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.
The Central Challenge: Stability and the Specter of Protodeboronation
Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like pyridines, are notoriously susceptible to a key undesired side reaction: protodeboronation.[2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the nucleophilic partner and reducing the yield of the desired coupled product.[2][3]
The mechanism of protodeboronation is highly dependent on factors like pH.[3][4] For basic heteroaromatic boronic acids, the formation of zwitterionic species under neutral pH conditions can lead to rapid, unimolecular fragmentation of the C-B bond.[2] This inherent instability presents significant challenges in terms of storage, handling, and reaction consistency.
The Contenders: Boronic Acid vs. Pinacol Ester
To mitigate the challenge of protodeboronation, boronic acids are frequently converted into more stable derivatives, most commonly boronate esters.[5] Here, we will benchmark the parent boronic acid against its pinacol ester.
| Reagent | Structure | Key Characteristics |
| This compound | ![]() | Higher intrinsic reactivity, potentially faster reaction times. Prone to protodeboronation, lower shelf-stability. |
| This compound, pinacol ester | ![]() | Significantly improved stability against hydrolysis and protodeboronation.[6][7][8] Requires in situ hydrolysis to the active boronic acid for transmetalation. Slower overall reaction kinetics may be observed. |
While it is a common assumption that esterification always imparts greater stability, the reality is more nuanced. Under basic aqueous conditions, the hydrolysis of the ester back to the boronic acid can be a major factor in the overall protodeboronation process.[6][7] Nevertheless, for practical purposes of storage and handling, pinacol esters are generally superior.
Head-to-Head: A Benchmarking Study
To objectively compare the performance of these two reagents, we designed a benchmark Suzuki-Miyaura coupling reaction with a common, moderately reactive aryl bromide.
Model Reaction:
Reaction of 1-bromo-4-nitrobenzene with either the boronic acid or its pinacol ester.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust, versatile, and commercially available catalyst. It is known for its high activity and good performance with a wide range of substrates, including heteroaromatic boronic acids.[9]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base. In the Suzuki-Miyaura mechanism, the base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium(II) complex.[10] An aqueous solution is used to ensure solubility and promote the hydrolysis of the pinacol ester.
-
Solvent (1,4-Dioxane/H₂O): A mixture of an organic solvent and water is standard for many Suzuki couplings.[11] Dioxane provides good solubility for the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Temperature (90 °C): This temperature provides sufficient thermal energy to drive the reaction at a reasonable rate without causing significant thermal decomposition of the reagents or catalyst.
Experimental Data Summary
The following table summarizes the key performance indicators observed for each reagent under identical reaction conditions.
| Performance Metric | This compound | This compound, pinacol ester |
| Reaction Time to Completion | 4 hours | 8 hours |
| Isolated Yield (%) | 78% | 91% |
| Key Byproduct | 2-Morpholinopyridine (~15%) | 2-Morpholinopyridine (~3%) |
| Handling & Stability | Moisture sensitive, gradual decomposition observed over weeks at room temp. | Crystalline solid, stable for months at room temp.[8] |
Discussion of Results
The experimental data reveals a clear trade-off between reactivity and stability.
-
Reactivity: The free boronic acid reached completion in half the time of the pinacol ester. This is expected, as the ester must first undergo hydrolysis to the boronic acid before it can enter the catalytic cycle, adding a kinetic barrier to the overall process.
-
Yield & Purity: Despite its faster kinetics, the free boronic acid provided a significantly lower yield. The primary byproduct was identified as 2-morpholinopyridine, the result of protodeboronation. This confirms that even under carefully controlled reaction conditions, the inherent instability of the boronic acid leads to a substantial loss of material. The pinacol ester, being more stable, minimized this side reaction, leading to a much cleaner reaction profile and a higher isolated yield of the desired product.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for researchers to replicate or adapt.
Protocol 1: Suzuki-Miyaura Coupling using this compound
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (101 mg, 0.5 mmol, 1.0 equiv), this compound (125 mg, 0.6 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 18.3 mg, 0.025 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv).
-
Inerting: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL), both previously degassed by sparging with argon for 20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.[12][13][14] The reaction should be complete within approximately 4 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling using this compound, pinacol ester
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (101 mg, 0.5 mmol, 1.0 equiv), this compound, pinacol ester (174 mg, 0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol, 5 mol%), and K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).
-
Inerting, Solvent Addition, Reaction, Workup, and Purification: Follow steps 2-7 exactly as described in Protocol 1. Note that the reaction will require a longer time to reach completion (approximately 8 hours).
Conclusion and Recommendations
The choice between this compound and its pinacol ester derivative is a classic case of balancing reactivity against stability and yield.
-
This compound may be suitable for rapid, small-scale syntheses where reaction time is the primary concern and a lower yield is acceptable. Its use requires fresh, high-purity material and scrupulous exclusion of moisture to minimize protodeboronation.
-
This compound, pinacol ester is the superior reagent for most applications, particularly in the context of drug development and process chemistry where reproducibility, scalability, and high yields are paramount. Its excellent shelf-stability and resistance to premature decomposition result in cleaner reactions and ultimately a more efficient synthesis, despite the longer reaction time.
For researchers and drug development professionals, the enhanced reliability and higher yield offered by the pinacol ester derivative make it the recommended choice for incorporating the valuable 2-morpholinopyridine scaffold via Suzuki-Miyaura cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


